4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid
Description
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Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-4-6-14(7-5-9)11-3-2-10(13(16)17)8-12(11)15(18)19/h2-3,8-9H,4-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFDTTHDTBZAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387834 | |
| Record name | 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312921-75-8 | |
| Record name | 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid?
An In-depth Technical Guide to 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid
Abstract
This compound is a chemical compound with the molecular formula C13H16N2O4. As a derivative of 3-nitrobenzoic acid and 4-methylpiperidine, it belongs to a class of compounds that are of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a hypothetical exploration of its potential biological significance based on the activities of structurally related molecules.
Chemical and Physical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source/Method |
| Molecular Formula | C13H16N2O4 | |
| Molecular Weight | 280.28 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 1173934-97-0 | |
| Canonical SMILES | CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)--INVALID-LINK--[O-] | |
| Predicted logP | 2.5 to 3.5 | Computational Prediction |
| Predicted pKa | 3.5 to 4.5 (Carboxylic Acid) | Computational Prediction |
| Appearance | Likely a yellow to orange crystalline solid | Inference from similar nitroaromatic compounds |
Synthesis and Experimental Protocols
A plausible and common method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction. This involves the reaction of a halo-nitrobenzoic acid with 4-methylpiperidine.
Proposed Synthetic Pathway
The reaction involves the displacement of a halide (commonly fluorine or chlorine for higher reactivity) from the 4-position of a 3-nitrobenzoic acid derivative by the secondary amine of 4-methylpiperidine.
Caption: Proposed synthesis via nucleophilic aromatic substitution.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-fluoro-3-nitrobenzoic acid and 2.5 equivalents of potassium carbonate in anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Amine: To the stirred solution, add 1.2 equivalents of 4-methylpiperidine dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain it for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Acidification: Acidify the aqueous solution with 1M hydrochloric acid (HCl) to a pH of approximately 3-4, which will precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.
Potential Biological Activity and Signaling Pathways
While this specific molecule has not been extensively studied for its biological activity, its structural motifs—a nitroaromatic ring and a piperidine moiety—are present in many pharmacologically active compounds. Similar structures have been investigated for their roles as inhibitors of various enzymes or as modulators of signaling pathways.
Hypothetical Target: Kinase Inhibition
Many kinase inhibitors feature a heterocyclic ring system that can interact with the ATP-binding pocket of protein kinases. The piperidine group could potentially orient the molecule within such a pocket, while the nitrobenzoic acid portion could form hydrogen bonds or other interactions. A hypothetical mechanism could involve the inhibition of a pro-inflammatory signaling pathway, such as one mediated by Mitogen-Activated Protein Kinases (MAPKs).
Caption: Hypothetical inhibition of a MAPK signaling pathway.
Summary and Future Directions
This compound is a readily synthesizable compound with potential for further investigation. The provided synthetic protocol offers a clear path to obtaining this molecule for research purposes. Future studies should focus on confirming its physicochemical properties through experimental analysis and screening it against various biological targets, such as protein kinases, to validate the hypothesized activities. Its structural similarity to known bioactive molecules makes it an interesting candidate for drug discovery and development programs.
An In-depth Technical Guide to 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties and Identifiers
This compound is a substituted nitrobenzoic acid derivative. Its core structure consists of a benzoic acid scaffold with a nitro group and a 4-methylpiperidine moiety attached to the aromatic ring. This compound is of interest as a potential building block in medicinal chemistry and materials science.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C13H16N2O4 | PubChem |
| Molecular Weight | 264.28 g/mol | PubChem |
| Canonical SMILES | CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)--INVALID-LINK--[O-] | PubChem |
| InChI Key | WQYPRGDDLSPJTM-UHFFFAOYSA-N | PubChem |
| CAS Number | 85932-35-0 | Chemspace |
| Appearance | Solid | Chemspace |
| Purity | ≥95% (typical for commercial sources) | Chemspace |
| logP (Predicted) | 2.5 | PubChem |
| pKa (Predicted) | 3.65 (acidic), 3.99 (basic) | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 5 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common synthetic route starts from 4-fluoro-3-nitrobenzoic acid and 4-methylpiperidine.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for the synthesis of the title compound.
-
Reaction Setup: To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 4-methylpiperidine (1.1 to 1.5 equivalents).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (TEA) (2.0 to 3.0 equivalents), to the reaction mixture to act as a proton scavenger.
-
Reaction Conditions: Heat the mixture at a temperature ranging from 80°C to 120°C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4 to 12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Purification: Collect the solid precipitate by filtration, wash with water, and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Below is a visual representation of the general synthetic workflow.
Caption: General workflow for the synthesis and purification of the target compound.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information detailing specific biological activities or the involvement of this compound in defined signaling pathways. However, its structural motifs suggest potential areas of investigation. Substituted nitrobenzoic acids are known to be intermediates in the synthesis of various biologically active molecules. The piperidine moiety is a common feature in many pharmaceuticals, often contributing to improved pharmacokinetic properties.
Further research would be required to elucidate its specific biological targets and mechanisms of action. A hypothetical workflow for screening its biological activity is presented below.
Caption: Hypothetical workflow for biological activity screening of the compound.
Applications in Drug Development and Research
As a chemical intermediate, this compound serves as a valuable building block for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes it a versatile precursor for creating libraries of compounds for high-throughput screening in drug discovery programs. Potential therapeutic areas where derivatives of this compound might be explored include oncology, inflammation, and central nervous system disorders, given the prevalence of the piperidine and benzoic acid scaffolds in these fields.
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Technical Guide: Structure Elucidation of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a derivative of nitrobenzoic acid containing a 4-methylpiperidine substituent.[1] This compound and its analogs are of interest in medicinal chemistry and pharmaceutical research due to their potential as intermediates in the synthesis of more complex, biologically active molecules.[1] Structurally similar compounds have been investigated for various pharmacological activities, including anticancer and antifungal properties.[1] The precise elucidation of its chemical structure is paramount for understanding its reactivity, physicochemical properties, and potential biological interactions.
This technical guide provides a comprehensive overview of the analytical data and methodologies used to confirm the structure of this compound. It includes a summary of its physicochemical properties, a detailed analysis of expected spectroscopic data, a plausible synthetic route, and detailed experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification and handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 312921-75-8 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₃H₁₆N₂O₄ | [2][3][4][5] |
| Molecular Weight | 264.28 g/mol | [1][2][4][5] |
| IUPAC Name | This compound | [] |
| Melting Point | 189-193°C | [] |
| Density | 1.282 g/cm³ | [] |
| InChI Key | UMFDTTHDTBZAGN-UHFFFAOYSA-N | [1][] |
Chemical Structure
The chemical structure of this compound consists of a benzoic acid core. A nitro group is substituted at position 3, and a 4-methylpiperidine group is attached via a nitrogen atom to position 4 of the benzene ring.
Spectroscopic Data Analysis for Structure Elucidation
The confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the piperidine ring protons, and the methyl group protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |
| Aromatic (H-2) | ~ 8.2 | Doublet | 1H |
| Aromatic (H-6) | ~ 8.0 | Doublet of doublets | 1H |
| Aromatic (H-5) | ~ 7.4 | Doublet | 1H |
| Piperidine (axial, H-2', H-6') | ~ 3.2 - 3.4 | Multiplet | 2H |
| Piperidine (equatorial, H-2', H-6') | ~ 3.0 - 3.2 | Multiplet | 2H |
| Piperidine (H-4') | ~ 1.8 - 2.0 | Multiplet | 1H |
| Piperidine (axial, H-3', H-5') | ~ 1.6 - 1.8 | Multiplet | 2H |
| Piperidine (equatorial, H-3', H-5') | ~ 1.3 - 1.5 | Multiplet | 2H |
| Methyl (-CH₃) | ~ 0.9 - 1.1 | Doublet | 3H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 165 - 170 |
| Aromatic (C-4, attached to N) | 150 - 155 |
| Aromatic (C-3, attached to NO₂) | 140 - 145 |
| Aromatic (C-1, attached to COOH) | 130 - 135 |
| Aromatic (C-2) | 128 - 132 |
| Aromatic (C-6) | 125 - 128 |
| Aromatic (C-5) | 118 - 122 |
| Piperidine (C-2', C-6') | 52 - 56 |
| Piperidine (C-3', C-5') | 33 - 37 |
| Piperidine (C-4') | 30 - 34 |
| Methyl (-CH₃) | 20 - 24 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad band |
| C-H (Aromatic) | 3000 - 3100 | Sharp |
| C-H (Aliphatic) | 2850 - 3000 | Sharp |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, sharp |
| N-O (Nitro group, asymmetric) | 1510 - 1560 | Strong |
| N-O (Nitro group, symmetric) | 1340 - 1380 | Strong |
| C-N (Aryl-Amine) | 1250 - 1350 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to weak |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
| Ion | m/z (expected) | Description |
| [M]⁺ | 264.11 | Molecular ion |
| [M-OH]⁺ | 247.11 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 219.12 | Loss of carboxyl group |
| [M-NO₂]⁺ | 218.13 | Loss of nitro group |
Synthesis and Structure Elucidation Workflow
A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of 4-fluoro-3-nitrobenzoic acid with 4-methylpiperidine. The overall workflow for synthesis and subsequent structure elucidation is depicted below.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of this compound.
Synthesis Protocol
This protocol is based on a typical nucleophilic aromatic substitution reaction.
-
Reaction Setup : To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMSO or DMF), add 4-methylpiperidine (1.2 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Reaction Conditions : Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup : After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification : Acidify the aqueous solution to a pH of approximately 2-3 using a dilute strong acid (e.g., 1 M HCl). A precipitate should form.
-
Isolation : Collect the solid precipitate by vacuum filtration and wash it with cold water.
-
Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound. Dry the purified product under vacuum.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy :
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for protons).
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts for both spectra.
-
-
IR Spectroscopy :
-
Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
-
-
Mass Spectrometry :
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive or negative ion mode to observe the molecular ion and its fragmentation pattern.
-
Logical Relationship for Structure Confirmation
The confirmation of the structure is a logical process where evidence from different analytical techniques is combined to build a conclusive argument.
Conclusion
The structure of this compound is unequivocally determined through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Mass spectrometry confirms the molecular formula of C₁₃H₁₆N₂O₄.[2][3][4][5] IR spectroscopy verifies the presence of the key functional groups: a carboxylic acid, a nitro group, and an aryl-amine linkage. Finally, ¹H and ¹³C NMR spectroscopy provide detailed information about the proton and carbon environments, confirming the connectivity of the 4-methylpiperidine and nitro groups to the benzoic acid backbone. The collective data from these analytical methods provides a coherent and definitive elucidation of the compound's structure.
References
- 1. This compound | 312921-75-8 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 4-(4-METHYL-PIPERIDIN-1-YL)-3-NITRO-BENZOIC ACID, CasNo.312921-75-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 4. 312921-75-8 CAS MSDS (4-(4-METHYL-PIPERIDIN-1-YL)-3-NITRO-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-(4-METHYL-PIPERIDIN-1-YL)-3-NITRO-BENZOIC ACID | 312921-75-8 [chemicalbook.com]
- 6. scbt.com [scbt.com]
In-Depth Technical Guide: Physical and Biological Properties of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid (CAS 312921-75-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and biological properties of the chemical compound 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid, identified by CAS number 312921-75-8. This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating key data, outlining experimental methodologies, and visualizing its biological context.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 312921-75-8 | [1] |
| Chemical Formula | C₁₃H₁₆N₂O₄ | [1] |
| Molecular Weight | 264.28 g/mol | [1] |
| Boiling Point | 450.8°C at 760 mmHg | [2] |
| Melting Point | 189-193°C | [][4] |
| Density | 1.282 g/cm³ | [][4] |
Solubility and Acidity Profile
The solubility and acidity of a compound are critical determinants of its behavior in biological systems and for the design of analytical and formulation protocols.
| Property | Observation/Prediction | Details |
| Solubility | Moderate lipophilicity. Soluble in n-butanol. | The presence of the 4-methylpiperidinyl group contributes to its lipophilic character.[1] n-Butanol is a suitable solvent for this compound, facilitating its use in reactions and analyses.[1] |
| Acidity (pKa) | Predicted to be around 3.79 (based on a similar structure). | This prediction is for the structurally related 4-(2-methoxyethoxy)-3-nitrobenzoic acid, suggesting that the carboxylic acid moiety is acidic.[1] |
Experimental Protocols
The determination of the physical properties listed above relies on established laboratory techniques. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure substance.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount (1-2 mm in height) is packed into the sealed end.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[5]
Solubility Determination
Assessing the solubility of a compound in various solvents provides insight into its polarity and potential for formulation.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
Graduated pipettes or cylinders
Procedure:
-
Solvent Addition: A small, measured amount of the compound (e.g., 10 mg) is placed into a test tube.
-
Solvent Titration: A specific volume of the solvent (e.g., 1 mL of water, ethanol, or n-butanol) is added to the test tube.
-
Mixing: The mixture is vigorously agitated using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).
-
Observation: The solution is visually inspected to determine if the compound has completely dissolved. If it has, it is considered soluble under those conditions. If not, the process can be repeated with incremental additions of the solvent to determine the approximate solubility limit.[6][7]
Biological Activity and Signaling Pathway
This compound has been investigated for its potential therapeutic applications, notably in the fields of oncology and mycology.[1]
Anticancer and Antifungal Mechanisms
Research suggests that this compound may exert its biological effects through distinct mechanisms of action:
-
Anticancer Activity: Derivatives containing nitro groups have been shown to destabilize microtubules within cancer cells. This disruption of the cellular cytoskeleton can lead to the initiation of apoptosis, or programmed cell death, highlighting its potential as a chemotherapeutic agent.[1]
-
Antifungal Activity: The compound has been identified as a potential inhibitor of the enzyme CYP53A15, which is specific to fungal pathogens.[1] By targeting this essential enzyme, the compound can inhibit fungal growth and survival, suggesting its utility in the development of novel antifungal therapies.[1]
The following diagram illustrates the proposed mechanisms of action of this compound.
References
- 1. This compound | 312921-75-8 | Benchchem [benchchem.com]
- 2. 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid312921-75-8,Purity90%_Princeton BioMolecular Research, Inc. [molbase.com]
- 4. 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid312921-75-8,Purity96%_ABCR GmbH [molbase.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ws [chem.ws]
In-Depth Technical Guide: The Hypothesized Mechanism of Action of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid as a DNA-PKcs Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific studies detailing the mechanism of action for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid. However, based on its structural features—a substituted piperidine ring linked to a nitrobenzoic acid scaffold—a probable mechanism of action is the inhibition of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). This guide, therefore, presents a hypothesized mechanism of action by drawing parallels with the well-characterized, potent, and selective DNA-PKcs inhibitor, NU7441 (KU-57788) . The data and experimental protocols detailed herein are based on this representative analog and should be considered as a framework for the potential investigation of this compound.
Core Concept: Inhibition of the Non-Homologous End Joining (NHEJ) Pathway
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. The non-homologous end joining (NHEJ) pathway is the primary mechanism for repairing DSBs in human cells.[1][2] A key enzyme in this pathway is the DNA-dependent protein kinase (DNA-PK), a holoenzyme composed of a large catalytic subunit (DNA-PKcs) and a heterodimeric regulatory subunit (Ku70/80) that recognizes and binds to the broken DNA ends.[3][4]
Upon recruitment to a DSB, DNA-PKcs is activated and phosphorylates various downstream targets, including itself, to facilitate the repair process.[4] By inhibiting the kinase activity of DNA-PKcs, cancer cells become more susceptible to the cytotoxic effects of DNA-damaging agents like radiotherapy and certain chemotherapies.[5] This sensitization occurs because the inhibition of DNA-PK prevents the repair of DSBs, leading to an accumulation of lethal DNA damage and subsequent cell death.[6]
Proposed Mechanism of Action
It is hypothesized that this compound functions as an ATP-competitive inhibitor of DNA-PKcs. The molecule likely binds to the ATP-binding pocket of the kinase domain of DNA-PKcs, thereby preventing the phosphorylation of its substrates and halting the NHEJ repair cascade. This mode of action is consistent with that of many known DNA-PKcs inhibitors, including the representative analog NU7441.[7]
Quantitative Data: Kinase Selectivity Profile of NU7441
The following table summarizes the in vitro inhibitory potency of NU7441 against DNA-PKcs and other related kinases from the PI3K-related kinase (PIKK) family. This data highlights the selectivity of NU7441 for DNA-PKcs.
| Kinase Target | IC50 (nM) | Selectivity vs. DNA-PKcs | Reference |
| DNA-PKcs | 14 | - | [8][9] |
| PI3K | 5000 | ~357-fold | [10][11] |
| mTOR | 1700 | ~121-fold | [10][11] |
| ATM | >100,000 | >7142-fold | [8] |
| ATR | >100,000 | >7142-fold | [8] |
Signaling Pathway: The Role of DNA-PKcs in Non-Homologous End Joining
The following diagram illustrates the central role of DNA-PKcs in the NHEJ pathway and the proposed point of inhibition by this compound, based on the action of NU7441.
Caption: Hypothesized inhibition of the DNA-PKcs-mediated NHEJ pathway.
Experimental Protocols
In Vitro DNA-PKcs Kinase Assay (Radiometric)
This protocol describes a method to determine the in vitro potency (e.g., IC50) of a test compound against purified DNA-PKcs.
Materials:
-
Purified human DNA-PKcs and Ku70/80 heterodimer.
-
Biotinylated peptide substrate (e.g., a peptide derived from p53).
-
[γ-³²P]ATP (radiolabeled ATP).
-
Kinase reaction buffer (e.g., 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.2 mM EGTA, pH 7.5).
-
Sonicated calf thymus DNA.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Streptavidin-coated plates or membranes.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing kinase buffer, sonicated calf thymus DNA, Ku70/80, and the biotinylated peptide substrate.
-
Add the test compound at various concentrations (typically a serial dilution) to the wells of a microplate. Include a DMSO-only control.
-
Add the purified DNA-PKcs enzyme to the wells and pre-incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a streptavidin-coated plate or membrane to capture the biotinylated peptide substrate.
-
Wash the plate/membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated ³²P using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Assay: Western Blot for Phospho-DNA-PKcs (Ser2056)
This protocol assesses the ability of a test compound to inhibit DNA-PKcs activity within a cellular context by measuring the autophosphorylation of DNA-PKcs at serine 2056.[12]
Materials:
-
Human cancer cell line (e.g., HeLa, A549).
-
Cell culture medium and supplements.
-
Test compound dissolved in DMSO.
-
DNA-damaging agent (e.g., etoposide or ionizing radiation).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blot transfer system.
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056) and anti-total DNA-PKcs.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
Imaging system for chemiluminescence.
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with the test compound at various concentrations for a specified time (e.g., 1-2 hours).
-
Induction of DNA Damage: To activate DNA-PKcs, treat the cells with a DNA-damaging agent (e.g., 10 µM etoposide for 1 hour) or expose them to ionizing radiation (e.g., 10 Gy).[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody against total DNA-PKcs to ensure equal protein loading. Quantify the band intensities and normalize the phospho-DNA-PKcs signal to the total DNA-PKcs signal.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the initial screening and characterization of a potential DNA-PKcs inhibitor.
Caption: A general workflow for the preclinical evaluation of a DNA-PKcs inhibitor.
References
- 1. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repair of DNA Double-Strand Breaks by the Non-homologous End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.identifyn.com [content.identifyn.com]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 9. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
Unveiling the Pharmacological Profile of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a nitrobenzoic acid derivative with a 4-methylpiperidinyl substituent at the 4-position of the benzene ring.[1] While its structural motifs suggest potential biological activity, its pharmacological profile remains largely unexplored in publicly available scientific literature. This technical guide consolidates the currently available information on this compound, highlighting its chemical properties and potential therapeutic applications, while also underscoring the significant gaps in existing research.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 312921-75-8 | [2][3] |
| Molecular Formula | C₁₃H₁₆N₂O₄ | [1][2][3] |
| Molecular Weight | 264.28 g/mol | [1][3] |
| Melting Point | 189-193 °C | [4] |
| Boiling Point | 450.8 ± 40.0 °C | [4] |
| Purity | >95% (as offered by commercial suppliers) | [2] |
| Appearance | Solid (form may vary) | |
| Storage | Store in a cool, dry, and well-ventilated place. | [2] |
Synthesis and Chemical Reactivity
While detailed synthetic protocols specifically for this compound are not extensively documented in peer-reviewed journals, its structure suggests a plausible synthesis route involving the nucleophilic aromatic substitution of a suitable halo-nitrobenzoic acid with 4-methylpiperidine.
The compound possesses several reactive sites that allow for further chemical modifications:
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. A common method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[1]
-
Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard reactions such as esterification or amidation.
-
Substitution on the Piperidine Ring: The piperidine ring can potentially undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups.[1]
-
Oxidation: The methyl group on the piperidine ring is susceptible to oxidation to a carboxylic acid or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]
Putative Pharmacological Profile
Currently, there is a significant lack of in-depth pharmacological data for this compound in the public domain. The available information is largely speculative and based on the structural similarity of the compound to other biologically active molecules.
Potential Therapeutic Areas:
-
Anticancer Activity: It has been suggested that compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines.[1] The proposed mechanisms include the inhibition of microtubule assembly and DNA alkylation, both of which are critical for cell division.[1] However, no specific studies or quantitative data (e.g., IC50 values) have been published for this compound itself.
-
Antifungal Activity: There are indications that this compound may have been investigated for its ability to inhibit fungal-specific enzymes.[1] This suggests a potential for development as an antifungal agent. Again, specific data on the spectrum of activity or potency is not available.
Mechanism of Action:
The precise mechanism of action for this compound is unknown. Based on its chemical structure, it is hypothesized that the molecule could interact with biological targets through various means, including hydrogen bonding and hydrophobic interactions involving the piperidine ring.[1] The electron-withdrawing nitro group can also participate in redox reactions, which may contribute to its biological effects.[1]
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the current literature. However, a general workflow for the initial screening of a novel compound for potential pharmacological activity is outlined below.
Figure 1: A generalized experimental workflow for the initial pharmacological screening of a novel compound.
Signaling Pathways
Due to the lack of specific research on the mechanism of action of this compound, there are no established signaling pathways associated with its biological activity. Further research is required to identify its molecular targets and elucidate the downstream signaling cascades it may modulate.
Conclusion and Future Directions
To advance the understanding of this compound, future research should focus on:
-
Systematic Biological Screening: Conducting comprehensive in vitro and in vivo screening to identify and quantify its biological activities.
-
Mechanism of Action Studies: Elucidating the molecular target(s) and the signaling pathways through which it exerts its effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Assessing its drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity.
The information presented in this technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. It is clear that significant experimental work is needed to move this compound from a chemical curiosity to a potential therapeutic lead.
References
- 1. This compound | 312921-75-8 | Benchchem [benchchem.com]
- 2. 4-(4-METHYL-PIPERIDIN-1-YL)-3-NITRO-BENZOIC ACID, CasNo.312921-75-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 3. scbt.com [scbt.com]
- 4. 312921-75-8 CAS MSDS (4-(4-METHYL-PIPERIDIN-1-YL)-3-NITRO-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Spectroscopic Characterization of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related molecules.
Core Spectroscopic Data
The structural features of this compound, including the aromatic ring, the carboxylic acid group, the nitro group, and the saturated heterocyclic methylpiperidine moiety, give rise to characteristic signals in various spectroscopic analyses. The predicted data is summarized in the tables below.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | Ar-H |
| ~8.0 | dd | 1H | Ar-H |
| ~7.2 | d | 1H | Ar-H |
| ~3.5 | m | 2H | -N-CH₂(ax) |
| ~3.0 | m | 2H | -N-CH₂(eq) |
| ~1.8 | m | 2H | -CH₂(piperidine) |
| ~1.6 | m | 1H | -CH(piperidine) |
| ~1.3 | m | 2H | -CH₂(piperidine) |
| ~1.0 | d | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (acid) |
| ~155 | Ar-C-N |
| ~148 | Ar-C-NO₂ |
| ~135 | Ar-C |
| ~128 | Ar-C |
| ~120 | Ar-C |
| ~118 | Ar-C |
| ~53 | -N-CH₂ |
| ~34 | -CH(piperidine) |
| ~30 | -CH₂(piperidine) |
| ~22 | -CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid)[1] |
| ~1520 | Strong | N-O asymmetric stretch (nitro group)[1] |
| ~1350 | Strong | N-O symmetric stretch (nitro group)[1] |
| ~1250 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 264.11 | [M]⁺ (Molecular Ion) |
| 219.10 | [M-COOH]⁺ |
| 166.06 | [M-C₆H₁₂N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule. The analysis can be performed in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.
-
Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is used to determine the accurate mass of the molecular ion and its fragments, which aids in confirming the elemental composition.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
In-Depth Technical Guide on the Solubility Profile of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a substituted nitrobenzoic acid derivative with potential applications in medicinal chemistry and pharmaceutical research. An understanding of its solubility profile is fundamental for its development as a potential therapeutic agent, influencing aspects from formulation and dosage form design to bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including its physicochemical properties, predicted solubility behavior, and detailed experimental protocols for solubility determination. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds to provide a robust estimation of its solubility profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 312921-75-8 | [1][2] |
| Molecular Formula | C₁₃H₁₆N₂O₄ | [1] |
| Molecular Weight | 264.28 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | 189-193°C | [] |
| Boiling Point | 450.8°C at 760 mmHg | [] |
| Density | 1.282 g/cm³ | [] |
Predicted Solubility Profile
pH-Dependent Solubility
The presence of both an acidic carboxylic acid group and a basic piperidinyl group suggests that the solubility of this compound will be highly dependent on pH.
-
In acidic solutions (low pH): The piperidine nitrogen will be protonated, forming a cationic species. The carboxylic acid will remain largely in its neutral form. The overall molecule will be a positively charged salt, which is expected to have higher aqueous solubility compared to the neutral form.
-
In neutral solutions (near isoelectric point): The compound will exist predominantly as a zwitterion, with a protonated piperidine and a deprotonated carboxylate. Zwitterions can have lower solubility compared to their fully charged salt forms.
-
In basic solutions (high pH): The carboxylic acid will be deprotonated, forming a carboxylate anion. The piperidine nitrogen will be in its neutral, free base form. The resulting anionic species is expected to be more soluble in aqueous media.[4][5][6][7]
The Henderson-Hasselbalch equation can be used to predict the ionization state of the acidic and basic groups at different pH values, which in turn governs the solubility.[6]
Solubility in Organic Solvents
Based on data for structurally related nitrobenzoic acids, the solubility in organic solvents is expected to vary depending on the polarity of the solvent.[8][9][10] The presence of the polar nitro and carboxylic acid groups, combined with the more nonpolar methylpiperidine moiety, suggests moderate solubility in a range of organic solvents.
Table of Solubility Data for Analogous Compounds:
The following tables provide solubility data for 3-nitrobenzoic acid and 4-methyl-3-nitro-benzoic acid, which can serve as a proxy for estimating the solubility of this compound.
Solubility of 3-Nitrobenzoic Acid in Various Solvents at Different Temperatures [9]
| Solvent | Temperature (K) | Mole Fraction Solubility (10³) |
| Water | 273.15 | 1.48 |
| 298.15 | 2.15 | |
| 323.15 | 3.52 | |
| Methanol | 273.15 | 165.3 |
| 298.15 | 268.1 | |
| 323.15 | 405.6 | |
| Ethanol | 273.15 | 135.2 |
| 298.15 | 215.4 | |
| 323.15 | 320.1 | |
| Acetonitrile | 273.15 | 105.7 |
| 298.15 | 168.2 | |
| 323.15 | 250.3 |
Mole Fraction Solubility of 4-Methyl-3-nitro-benzoic Acid in Organic Solvents at 298.15 K [10]
| Solvent Category | Solvent | Mole Fraction Solubility (x) |
| Alcohols | Methanol | 0.08960 |
| Ethanol | 0.08180 | |
| 1-Propanol | 0.07180 | |
| 1-Butanol | 0.06520 | |
| Ethers | Tetrahydrofuran | 0.12340 |
| 1,4-Dioxane | 0.14520 | |
| Esters | Ethyl acetate | 0.09870 |
| Butyl acetate | 0.07650 | |
| Alkanes | n-Hexane | 0.00045 |
| Aromatic | Toluene | 0.01230 |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial. The following are detailed protocols for common solubility assays.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4]
Materials and Equipment:
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, phosphate buffers of various pH, ethanol, etc.)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set at the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sampling and Analysis: Carefully withdraw a sample from the supernatant. Filter the sample through a syringe filter to remove any remaining solid particles. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
Workflow for Equilibrium Solubility Determination:
Caption: Workflow for the shake-flask equilibrium solubility assay.
Kinetic Solubility Assay
Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.
Materials and Equipment:
-
This compound dissolved in DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well plates
-
Automated liquid handler (optional)
-
Plate shaker
-
Nephelometer or plate reader capable of turbidity measurements
Procedure:
-
Compound Addition: Add the DMSO stock solution of the compound to the wells of a 96-well plate.
-
Buffer Addition: Rapidly add the aqueous buffer to each well while shaking to induce precipitation. The final DMSO concentration should be low (typically ≤ 1%).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).
-
Measurement: Measure the turbidity or light scattering of each well using a nephelometer or plate reader. The concentration at which precipitation is observed is the kinetic solubility.
Logical Flow for Interpreting Kinetic Solubility Results:
Caption: Decision logic for kinetic solubility assessment.
Potential Biological Significance
While specific signaling pathways for this compound are not well-documented, compounds with similar structural motifs have been investigated for various pharmacological activities.[11] The nitroaromatic and piperidine moieties are present in a number of bioactive molecules.
Potential Mechanisms of Action for Structurally Similar Compounds:
Caption: Potential mechanisms of action for related compounds.
Conclusion
This technical guide provides a detailed overview of the solubility profile of this compound based on its chemical structure and data from analogous compounds. The solubility is predicted to be highly pH-dependent and moderate in a range of organic solvents. Standardized experimental protocols have been provided to enable researchers to determine its precise solubility characteristics. A thorough understanding of the solubility of this compound is a critical step in its journey through the drug discovery and development pipeline.
References
- 1. scbt.com [scbt.com]
- 2. 4-(4-METHYL-PIPERIDIN-1-YL)-3-NITRO-BENZOIC ACID | 312921-75-8 [chemicalbook.com]
- 4. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 312921-75-8 | Benchchem [benchchem.com]
Theoretical and Computational Insights into 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid, a molecule of interest in medicinal chemistry. This document summarizes its physicochemical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities through computational modeling and examination of relevant signaling pathways. Particular emphasis is placed on its potential as an anticancer and antifungal agent. Quantitative data is presented in structured tables, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound is a nitroaromatic compound containing a substituted piperidine moiety. The presence of the nitro group, a strong electron-withdrawing group, and the piperidine ring, a common scaffold in pharmacologically active compounds, suggests potential for diverse biological activities. Research into structurally similar compounds has indicated potential anticancer and antifungal properties, making this molecule a candidate for further investigation in drug discovery and development.[1] This guide aims to consolidate the current understanding of this compound through a combination of theoretical analysis and computational modeling, providing a foundation for future research.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and a closely related analog, 4-methyl-3-nitrobenzoic acid, are presented in Table 1. This data is crucial for its characterization and application in experimental settings.
Table 1: Physicochemical Properties
| Property | This compound | 4-Methyl-3-nitrobenzoic acid |
| CAS Number | 312921-75-8[2] | 96-98-0 |
| Molecular Formula | C₁₃H₁₆N₂O₄[2] | C₈H₇NO₄ |
| Molecular Weight | 264.28 g/mol [2] | 181.15 g/mol |
| Melting Point | 189-193°C[3] | 187-190 °C |
| Boiling Point | 450.8°C at 760 mmHg[3] | - |
| Density | 1.282 g/cm³[3] | - |
| Appearance | - | Prismatic crystals or off-white to light yellow powder |
| Water Solubility | - | Insoluble |
| LogP | - | 1.65 |
Theoretical Studies and Computational Modeling
While specific computational studies for this compound are not extensively available in public literature, a robust computational analysis can be proposed based on established methodologies for similar molecules.[4][5]
Density Functional Theory (DFT) Analysis
DFT calculations are a powerful tool for understanding the structural and electronic properties of molecules. For this compound, DFT analysis would provide insights into its optimized geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as HOMO-LUMO energy gap, which is crucial for assessing its reactivity and stability.[6][7] A representative workflow for DFT analysis is presented below.
Molecular Docking Studies
To explore the potential biological targets of this compound, molecular docking simulations can be performed. Based on the activities of similar compounds, potential targets include enzymes in fungal pathogens and proteins involved in cancer cell signaling.[1][8] The docking process predicts the preferred binding orientation of the molecule to a target protein and estimates the binding affinity. This information is invaluable for understanding the mechanism of action and for designing more potent analogs.
Table 2: Proposed Molecular Docking Targets
| Potential Activity | Target Protein | Rationale |
| Antifungal | Fungal Cytochrome P450 enzymes (e.g., CYP51) | Known targets for azole antifungals; nitroaromatics can interact with the heme center. |
| Succinate Dehydrogenase (SDH) | Inhibition of SDH disrupts the fungal respiratory chain.[8] | |
| Anticancer | Epidermal Growth Factor Receptor (EGFR) Kinase Domain | Inhibition of EGFR signaling can prevent cancer cell migration and proliferation. |
| Tubulin | Many anticancer agents target tubulin polymerization.[1] |
The general workflow for a molecular docking study is illustrated below.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies are used to correlate the chemical structure of a series of compounds with their biological activity. For nitrobenzoic acid derivatives, QSAR models can be developed to predict their antifungal or anticancer potency based on molecular descriptors.[9][10] These descriptors can be physicochemical (e.g., logP, molar refractivity) or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). A robust QSAR model can guide the synthesis of new derivatives with improved activity.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. A plausible synthetic route involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-methylpiperidine. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the secondary amine.
Protocol: Nucleophilic Aromatic Substitution
-
Materials: 4-chloro-3-nitrobenzoic acid, 4-methylpiperidine, a suitable base (e.g., potassium carbonate or triethylamine), and a polar aprotic solvent (e.g., DMF or DMSO).
-
Procedure:
-
Dissolve 4-chloro-3-nitrobenzoic acid (1 equivalent) and the base (2-3 equivalents) in the chosen solvent in a round-bottom flask.
-
Add 4-methylpiperidine (1.1-1.5 equivalents) to the mixture.
-
Heat the reaction mixture at a temperature between 80-120°C and monitor the progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the presence of key functional groups. Expected characteristic peaks would include those for the carboxylic acid O-H and C=O stretches, the N-O stretches of the nitro group, and C-N stretches associated with the piperidine ring. For the related compound 4-methyl-3-nitrobenzoic acid, experimental and DFT-calculated FTIR spectra have been reported, providing a basis for comparison.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure and confirming the successful synthesis of the target compound. The spectra would show characteristic signals for the aromatic protons, the protons of the 4-methylpiperidine ring, and the carboxylic acid proton.
Potential Biological Activity and Signaling Pathways
Anticancer Activity
Structurally similar compounds, such as 4-methyl-3-nitrobenzoic acid, have demonstrated potential as inhibitors of cancer cell migration.[4] The proposed mechanism involves the inhibition of the Epidermal Growth Factor (EGF) signaling pathway, which is crucial for cell motility. Specifically, these compounds may impair the phosphorylation of cofilin and subsequent actin polymerization, key steps in the formation of lamellipodia and cell movement.
Antifungal Activity
Nitroaromatic compounds and piperidine derivatives have been reported to possess antifungal properties.[8][9][10] The proposed mechanisms of action are often multifactorial and can include:
-
Disruption of Fungal Cell Membrane: The lipophilic nature of the piperidine moiety can facilitate interaction with and disruption of the fungal cell membrane, leading to increased permeability and cell death.[10]
-
Inhibition of Key Fungal Enzymes: These compounds may inhibit essential fungal enzymes. For instance, some piperidine derivatives have been shown to inhibit succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain.[8] Additionally, the nitro group may interact with the heme iron of fungal cytochrome P450 enzymes, such as lanosterol 14α-demethylase (CYP51), which is a key enzyme in ergosterol biosynthesis.
A generalized workflow for investigating the antifungal mechanism is depicted below.
Conclusion
This compound presents an intriguing scaffold for the development of new therapeutic agents. Theoretical studies and computational modeling, as outlined in this guide, provide a powerful framework for exploring its potential biological activities and guiding further experimental work. The proposed anticancer mechanism via inhibition of the EGF-cofilin-actin signaling pathway and the potential for antifungal activity through multiple mechanisms warrant further investigation. The experimental protocols provided herein offer a starting point for the synthesis and characterization of this and related compounds, paving the way for a deeper understanding of their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Synthesis protocol for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid, a valuable intermediate in pharmaceutical research. The protocol is based on the nucleophilic aromatic substitution of a halogenated nitrobenzoic acid with 4-methylpiperidine.
Chemical Properties and Data
| Property | Value | Reference |
| CAS Number | 312921-75-8 | [1][][3][4] |
| Molecular Formula | C₁₃H₁₆N₂O₄ | [3] |
| Molecular Weight | 264.28 g/mol | [1][][3] |
| Melting Point | 189-193°C | [] |
| Appearance | Off-white to pale yellow solid | [5] |
| Purity (after recrystallization) | >99% | [1] |
| Yield | 85-90% | [1] |
Experimental Protocol
This protocol outlines the synthesis of this compound from 4-fluoro-3-nitrobenzoic acid and 4-methylpiperidine.
Materials:
-
4-Fluoro-3-nitrobenzoic acid
-
4-Methylpiperidine (10% excess)
-
Potassium carbonate (K₂CO₃)
-
n-Butanol
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Water, deionized
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
pH meter or pH paper
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluoro-3-nitrobenzoic acid, potassium carbonate, and n-butanol.
-
Addition of Reactant: While stirring, add a 10% excess of 4-methylpiperidine to the mixture.
-
Reaction: Heat the mixture to reflux at a temperature of 100–110°C.[1] Maintain the reflux for 8–12 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC) using an ethyl acetate/hexane mixture as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Slowly add concentrated hydrochloric acid to the mixture until the pH reaches 2–3.[1] This will precipitate the product.
-
Isolation of Crude Product: Filter the precipitate using a Büchner funnel and wash with cold water to remove any remaining salts.
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot ethanol-water (3:1 v/v) mixture.[1]
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
-
Drying: Dry the purified product in a vacuum oven. The final product should be an off-white to pale yellow crystalline solid.[5][6]
Characterization
The identity and purity of the synthesized this compound can be confirmed by the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound by identifying the molecular ion peak.
-
Melting Point Analysis: The melting point of the purified product should be within the range of 189-193°C.[]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed to determine the purity of the final product.
Experimental Workflow
Caption: Synthesis workflow for this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated acids are corrosive and should be handled with extreme care.
-
Organic solvents are flammable; avoid open flames.
References
4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid as a chemical intermediate in organic synthesis.
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its structure, featuring a nitro-activated aromatic ring and a substituted piperidine moiety, makes it a valuable scaffold for the development of novel therapeutic agents and functional materials. The presence of the nitro group activates the benzene ring for nucleophilic aromatic substitution, while the carboxylic acid and the piperidine nitrogen offer multiple points for further chemical modification. This document provides detailed application notes and experimental protocols related to this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below. This data is essential for its identification, characterization, and use in various experimental settings.
| Property | Value | Reference |
| CAS Number | 312921-75-8 | [1] |
| Molecular Formula | C₁₃H₁₆N₂O₄ | [1] |
| Molecular Weight | 264.28 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 189-193°C |
Applications in Organic Synthesis
This compound serves as a key building block for the synthesis of more complex molecules. The reactive sites on the molecule allow for a variety of chemical transformations.
Key Chemical Reactions:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard reducing agents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or tin(II) chloride. This transformation yields 3-amino-4-(4-methylpiperidin-1-yl)benzoic acid, a trifunctional intermediate that can be used to introduce a diaminobenzene moiety, a common feature in many biologically active compounds.
-
Amide Bond Formation: The carboxylic acid group can be activated (e.g., using thionyl chloride or carbodiimides) to form amide bonds with a wide range of amines. This allows for the introduction of diverse functionalities and the construction of libraries of compounds for screening.
-
Esterification: The carboxylic acid can be esterified under acidic conditions with various alcohols.
Potential Biological and Medicinal Chemistry Applications
While specific biological data for this compound is not extensively available in the public domain, its structural motifs are present in numerous biologically active compounds. Derivatives of similar nitrobenzoic acids and piperidines have shown promise in various therapeutic areas.
Potential Anticancer Activity
Nitroaromatic compounds and piperidine derivatives are classes of compounds that have been investigated for their anticancer properties. For instance, derivatives of 4-methyl-3-nitro-benzoic acid have been shown to inhibit cancer cell migration. While no specific IC50 values for this compound are reported, the following table summarizes the activity of some related compounds to indicate the potential of this structural class.
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/EC50) | Reference |
| Imidazo[1,2-a]pyrimidine derivative | A549 (Lung Carcinoma) | 5.988 ± 0.12 µM | [2] |
| Imidazo[1,2-a]pyrimidine derivative | MCF-7 (Breast Cancer) | 43.4 µM | [2] |
| Imidazo[1,2-a]pyrimidine derivative | MDA-MB-231 (Breast Cancer) | 35.9 µM | [2] |
| Benzoic Acid Derivative | HeLa (Cervical Cancer) | 17.84 µM | |
| Benzoic Acid Derivative | HCT-116 (Colon Cancer) | 5.85 µM | |
| Benzoic Acid Derivative | MCF-7 (Breast Cancer) | 15.6 µM |
Potential Antifungal Activity
The piperidine and nitroaromatic moieties are also found in compounds with antifungal properties. The following table presents the minimum inhibitory concentration (MIC) for some piperidine and nitrobenzoate derivatives against various fungal strains, suggesting a potential avenue for the application of this compound derivatives.
| Compound/Derivative Class | Fungal Strain | Activity (MIC/EC50) | Reference |
| Pentyl 3-methyl-4-nitrobenzoate | C. guilliermondii | 7.8 µg/mL | [3] |
| Myricetin derivative with piperidine | Xanthomonas oryzae pv. Oryzae | 2.7 µg/mL (EC50) | [4] |
| Myricetin derivative with piperidine | Rhizoctonia solani | 8.3 µg/mL (EC50) | [4] |
| Carboxylic acid amide derivative | Pythium aphanidermatum | 16.75 µg/mL (EC50) | [5] |
| Carboxylic acid amide derivative | Rhizoctonia solani | 19.19 µg/mL (EC50) | [5] |
Experimental Protocols
Synthesis of this compound
This protocol describes a two-step synthesis starting from 4-fluorobenzoic acid.
Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic acid
This procedure is adapted from established methods for the nitration of fluorobenzoic acid.
Materials:
-
4-Fluorobenzoic acid
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
Toluene
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid under cooling in an ice bath.
-
Slowly add potassium nitrate (1.1 eq.) in portions to the solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Allow the precipitate to stand, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water.
-
Dry the product, for example, by azeotropic distillation with toluene, to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid.
Step 2: Synthesis of this compound
This protocol is based on the principles of nucleophilic aromatic substitution.
Materials:
-
4-Fluoro-3-nitrobenzoic acid
-
4-Methylpiperidine
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., DIPEA)
-
Anhydrous dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (for acidification)
Procedure:
-
To a dry round-bottom flask, add 4-fluoro-3-nitrobenzoic acid (1.0 eq.) and dissolve it in anhydrous DMF.
-
Add 4-methylpiperidine (1.2-1.5 eq.) to the solution.
-
Add potassium carbonate (2.0 eq.) to the reaction mixture.
-
Heat the mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizations
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Potential Role in Kinase Inhibition Signaling Pathway
Derivatives of this compound could potentially be developed as inhibitors of protein kinases, which are often dysregulated in cancer. The following diagram illustrates a generic kinase signaling pathway that could be a target.
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antibacterial and antifungal activity of myricetin derivatives containing piperidine and amide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Anticancer Potential of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid in anticancer research. While publicly available data on this specific compound is limited, this guide synthesizes the existing information and presents detailed protocols and application notes based on research into structurally similar molecules.
Introduction to this compound
This compound is a synthetic organic compound with a molecular formula of C₁₃H₁₆N₂O₄ and a molecular weight of 264.28 g/mol .[1][2][3] Its structure, featuring a nitrobenzoic acid moiety and a 4-methylpiperidine group, has drawn interest in medicinal chemistry for its potential as a therapeutic agent. General studies on compounds with similar structural features suggest potential cytotoxic effects against cancer cell lines through mechanisms such as the inhibition of microtubule assembly and DNA alkylation.[4] Research has indicated that derivatives containing nitro groups may destabilize microtubules in cancer cells, ultimately leading to apoptosis.[4]
Note on Data Availability: As of the latest literature review, specific quantitative data, such as IC50 values for cytotoxicity or detailed in vivo efficacy for this compound, are not extensively documented in the public domain. The following sections will provide generalized protocols and, where specific data is lacking, will use the closely related and more extensively studied compound, 4-methyl-3-nitrobenzoic acid (MNBA), as an illustrative example to guide experimental design.
Application Notes: Anticancer Research
Based on the available information for structurally related compounds, this compound is hypothesized to be a subject of investigation for the following anticancer applications:
-
Inhibition of Cancer Cell Migration and Metastasis: The primary area of interest for the related compound MNBA is its ability to inhibit cancer cell chemotaxis and migration.[1][5][6][7] This suggests that this compound could also be a potent agent for studying and potentially controlling metastatic dissemination.
-
Modulation of the Tumor Microenvironment: By inhibiting the migratory response of cancer cells to growth factors, this class of compounds could alter the dynamics of the tumor microenvironment.
-
Synergistic Effects with Standard Chemotherapeutics: In vivo studies with MNBA have shown a synergistic effect with paclitaxel in inhibiting tumor growth and metastasis in breast cancer models.[1][8] This highlights the potential for combination therapies to enhance the efficacy of existing anticancer drugs.
Quantitative Data Summary
While specific data for this compound is not available, the following tables are structured to present key quantitative metrics that should be assessed during its investigation. Data for the related compound, 4-methyl-3-nitrobenzoic acid (MNBA), is included for illustrative purposes where available.
Table 1: In Vitro Efficacy of 4-methyl-3-nitrobenzoic acid (MNBA)
| Cell Line | Cancer Type | Assay Type | MNBA Concentration (µM) | Effect |
| A549 | Non-Small Cell Lung Cancer | Boyden Chamber Assay | 0.67 and 2.0 | Significant inhibition of EGF-induced chemotaxis[4] |
| H1299 | Non-Small Cell Lung Cancer | Boyden Chamber Assay | Not specified | Impaired EGF-induced chemotaxis[4] |
| H358 | Non-Small Cell Lung Cancer | Boyden Chamber Assay | Not specified | Impaired EGF-induced chemotaxis[4] |
| Breast Cancer Cell Lines | Breast Cancer | Migration and Chemotaxis Assays | Not specified | Inhibition of EGF-induced migration and chemotaxis[1] |
Table 2: In Vivo Efficacy of 4-methyl-3-nitrobenzoic acid (MNBA) in Combination with Paclitaxel
| Animal Model | Cancer Model | Treatment Groups | Primary Outcome |
| SCID Mice | Breast Cancer Xenograft | MNBA + Paclitaxel | Synergistic inhibition of tumor growth and metastasis[1][8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound.
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol determines the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the complete culture medium.
-
Treat the cells with various concentrations of the compound and a vehicle control (DMSO) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Transwell Migration (Boyden Chamber) Assay
This assay assesses the effect of the compound on cancer cell migration.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
Transwell inserts (8 µm pore size)
-
Chemoattractant (e.g., Epidermal Growth Factor - EGF)
-
This compound
-
Crystal violet staining solution
Procedure:
-
Culture cells to 70-80% confluency and then starve in a serum-free medium for 24 hours.
-
Add serum-free medium containing a chemoattractant (e.g., 10 ng/mL EGF) to the lower chamber of the Transwell plate.
-
Resuspend the starved cells in serum-free medium and add them to the upper chamber (Transwell insert).
-
Add different concentrations of this compound to the upper chamber.
-
Incubate for 12-24 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the migrated cells under a microscope.
Protocol 3: Western Blot Analysis for Signaling Pathway Components
This protocol is used to investigate the effect of the compound on key signaling proteins. Based on studies of MNBA, a key target to investigate would be the phosphorylation of cofilin.
Materials:
-
Cancer cell lines
-
This compound
-
EGF
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-cofilin, anti-cofilin, anti-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with the compound for a specified time, followed by stimulation with EGF.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
Visualizations: Signaling Pathways and Workflows
Proposed Mechanism of Action
The following diagram illustrates the proposed signaling pathway inhibited by structurally similar compounds like MNBA. It is hypothesized that this compound may act at a similar point to disrupt cancer cell migration.
Caption: Proposed inhibitory action on the EGF-induced cell migration pathway.
General Experimental Workflow
The diagram below outlines a typical workflow for evaluating the anticancer properties of a novel compound like this compound.
Caption: A structured workflow for anticancer drug discovery and development.
References
- 1. 4-Methyl-3-nitro-benzoic acid, a migration inhibitor, prevents breast cancer metastasis in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MNBA (4-methyl-3-nitro-benzoic acid) () for sale [vulcanchem.com]
- 3. nbinno.com [nbinno.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
Application Notes and Protocols: Antifungal Assays of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid
A comprehensive search of publicly available scientific literature and patent databases did not yield any specific studies or data on the antifungal activity of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid. Consequently, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams directly related to this specific compound.
The absence of published research indicates that the antifungal properties of this compound may not have been investigated or, if they have, the results have not been disclosed in the public domain.
For researchers interested in exploring the potential antifungal activity of this compound, it would be necessary to conduct initial screening assays. Below is a generalized protocol for such a preliminary investigation, based on standard antifungal susceptibility testing methods. This protocol is intended as a starting point and would require optimization.
General Protocol for Preliminary Antifungal Screening
This protocol outlines a basic workflow for assessing the potential in vitro antifungal activity of a novel compound like this compound.
Experimental Workflow
Caption: General workflow for in vitro antifungal susceptibility testing.
Materials
-
This compound
-
Selected fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Appropriate fungal culture media (e.g., Sabouraud Dextrose Agar, Potato Dextrose Agar)
-
Assay medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Negative control (vehicle, e.g., DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or plate reader (optional)
-
Hemocytometer or spectrophotometer for inoculum counting
Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Further dilutions should be made in the assay medium.
-
-
Inoculum Preparation:
-
Culture the selected fungal strains on appropriate agar plates.
-
For yeast-like fungi, suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
For filamentous fungi, harvest spores and adjust the concentration using a hemocytometer.
-
Dilute the standardized fungal suspension in the assay medium to the final required concentration.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the assay medium. The final volume in each well should be 100 µL.
-
Include wells for a positive control antifungal agent and a negative (vehicle) control.
-
Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours), depending on the fungal species.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.
-
Potential Signaling Pathways to Investigate
Should this compound demonstrate antifungal activity, subsequent research could focus on elucidating its mechanism of action. Based on the chemical structure (a benzoic acid derivative with a piperidine moiety), potential targets could be analogous to those of other known antifungal agents.
Caption: Potential molecular targets for a novel antifungal compound.
Further research, including enzymatic assays, transcriptomics, and proteomics, would be required to identify the specific molecular target and signaling pathway affected by this compound.
Application Note: Selective Reduction of the Nitro Group in 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the selective reduction of the nitro group in 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid to yield 3-amino-4-(4-methylpiperidin-1-yl)benzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. Three common and effective methods are presented: Catalytic Hydrogenation, Metal-Mediated Reduction using Tin(II) Chloride, and Transfer Hydrogenation with Hydrazine Hydrate. The protocols are designed to be robust and chemoselective, preserving the carboxylic acid and piperidine functionalities.
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis.[1] These anilines are valuable building blocks for a wide range of products, including pharmaceuticals, dyes, and agrochemicals.[2] The target molecule for this protocol, 3-amino-4-(4-methylpiperidin-1-yl)benzoic acid, is a useful bifunctional intermediate. The challenge in this synthesis lies in the selective reduction of the nitro group in the presence of a carboxylic acid and a tertiary amine. The methods outlined below are chosen for their high chemoselectivity and efficiency.
Comparative Data of Reduction Protocols
The following table summarizes various established methods for the reduction of aromatic nitro compounds, which are applicable to the substrate this compound. The selection of a specific protocol may depend on available equipment, safety considerations, and substrate sensitivity.
| Method | Reagents & Catalyst | Typical Solvent | Temperature | Key Considerations & Selectivity |
| Catalytic Hydrogenation | H₂ gas (1-10 bar), 5-10% Palladium on Carbon (Pd/C) | Methanol, Ethanol, Ethyl Acetate, Water (with base) | Room Temp. to 80°C | Excellent selectivity for the nitro group.[3] May require specialized pressure equipment. For benzoic acids, using an aqueous alkaline solution improves solubility.[4][5] |
| Metal-Mediated Reduction | Tin(II) Chloride (SnCl₂) | Ethanol, Ethyl Acetate | 50-80°C | Mild and selective method that avoids catalytic hydrogenation.[3] Stoichiometric amounts of metal salt are required, leading to tin waste. |
| Metal-Mediated Reduction | Iron (Fe) powder, HCl or Acetic Acid | Ethanol/Water, Acetic Acid | 50-100°C | Cost-effective and mild method.[6] Generally safe and does not require special equipment. Workup can be more involved to remove iron salts.[3] |
| Transfer Hydrogenation | Hydrazine hydrate, Raney Nickel or Pd/C | Ethanol, Methanol | 40-90°C | Avoids the use of pressurized hydrogen gas.[7] Hydrazine is highly toxic and must be handled with extreme care. Raney Nickel is pyrophoric. |
| Transfer Hydrogenation | Ammonium formate or Formic acid, Pd/C | Methanol, Ethanol | Room Temp. to 80°C | A safer alternative to hydrazine for transfer hydrogenation. The reaction can be performed at atmospheric pressure. |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using H₂/Pd-C
This is often the preferred method due to its clean reaction profile and high yields.[3] The use of a base like sodium hydroxide is recommended to dissolve the carboxylic acid starting material in an aqueous medium, which can improve reaction efficiency.[4][5]
Materials and Equipment:
-
This compound
-
10% Palladium on carbon (Pd/C, 50% wet)
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH) or Water
-
Hydrogen gas (H₂) cylinder and regulator
-
Parr hydrogenator or a flask with a balloon setup
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in an appropriate solvent like methanol or an aqueous solution of NaOH (1.05 eq).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate) to the solution.
-
Seal the vessel and purge the atmosphere with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or ~15-60 psi) or use a hydrogen-filled balloon.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.
-
If an aqueous base was used, carefully acidify the filtrate with dilute HCl to a pH of ~6-7 to precipitate the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product, 3-amino-4-(4-methylpiperidin-1-yl)benzoic acid, can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Metal-Mediated Reduction using Tin(II) Chloride (SnCl₂)
This method is a classic, reliable, and mild option for reducing nitroarenes without affecting other functional groups, and it does not require specialized pressure equipment.[3]
Materials and Equipment:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask with reflux condenser
-
Stir plate with heating mantle
-
Standard glassware for extraction and workup
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol.
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 4-5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-6 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts. Be cautious of gas evolution.
-
Filter the resulting slurry to remove the inorganic salts, washing the solid with ethanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
The residue can be taken up in ethyl acetate and water for a liquid-liquid extraction. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 3: Transfer Hydrogenation using Hydrazine/Raney-Ni
This protocol is advantageous as it avoids the use of flammable and pressurized hydrogen gas.[7] However, both hydrazine and Raney-Ni are hazardous and require careful handling.
Materials and Equipment:
-
This compound
-
Raney Nickel (slurry in water)
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Stir plate with heating mantle
-
Filtration apparatus with Celite®
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Carefully add Raney Nickel (approx. 10-20% by weight of the substrate) to the suspension. Caution: Raney-Ni is pyrophoric and should be handled as a slurry.
-
Heat the mixture to 40-50°C.
-
Add hydrazine monohydrate (2-3 eq) dropwise via a dropping funnel. An exothermic reaction with gas evolution (N₂) will be observed. Maintain control of the reaction temperature with a water bath if necessary.
-
After the addition is complete, continue stirring the mixture at 60-80°C until the reaction is complete as monitored by TLC (typically 1-3 hours).
-
Cool the reaction to room temperature and filter it hot through a pad of Celite® to remove the Raney Nickel. Caution: Do not allow the filter cake to dry, as it can ignite. Keep it wet with water or solvent.
-
Wash the filter cake with ethanol.
-
Concentrate the combined filtrates under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-amino-4-(4-methylpiperidin-1-yl)benzoic acid.
Caption: General workflow for the reduction and purification of the target compound.
Disclaimer: These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory. Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before beginning any experiment. Proper personal protective equipment (PPE) must be worn at all times.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. almacgroup.com [almacgroup.com]
- 5. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]
- 6. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 7. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Derivatization of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic Acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a versatile scaffold in medicinal chemistry. Its structural features, including a carboxylic acid handle for derivatization, a nitro group that can be modified or participate in biological interactions, and a methylpiperidine moiety, make it an attractive starting point for the synthesis of novel therapeutic agents.[1] Research has suggested that derivatives of this and similar molecules may exhibit pharmacological properties, including potential anticancer activities through mechanisms like the inhibition of microtubule assembly or modulation of key signaling pathways.[1][2]
These application notes provide detailed protocols for the derivatization of this compound via two common and effective methods: amide coupling and Fischer esterification. Additionally, we present representative data for these reactions and illustrate a key signaling pathway potentially modulated by derivatives of this scaffold.
Data Presentation
The following tables summarize representative quantitative data for the derivatization of this compound and the biological activity of analogous compounds.
Table 1: Representative Amide Coupling Reaction Data
| Amine Substrate | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | HATU / HOBt | DIPEA | DMF | 2 | 85-95 |
| Benzylamine | EDC / HOBt | DIPEA | DCM | 12 | 80-90 |
| Morpholine | T3P | Pyridine | THF | 4 | 75-85 |
| 2-Methylquinolin-8-amine | SOCl₂ (for acid chloride) | Triethylamine | THF | 1 | ~85 |
Table 2: Representative Fischer Esterification Reaction Data
| Alcohol | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Methanol | H₂SO₄ (conc.) | Methanol | 1-2 | 90-95 |
| Ethanol | H₂SO₄ (conc.) | Ethanol | 2 | ~95 |
| Isopropanol | p-TsOH | Toluene | 24 | 70-80 |
Table 3: Biological Activity of Structurally Related Compounds
| Compound | Biological Target/Assay | Activity Metric | Potency | Reference |
| 4-methyl-3-nitrobenzoic acid | EGF-induced cancer cell migration | Inhibition | Potent inhibitor | [2][3] |
| Substituted benzamides | Microtubule polymerization | Inhibition | - | [1] |
| Copper(II) complexes with 4-chloro-3-nitrobenzoic acid | Human cancer cell lines (e.g., HepG2) | Antiproliferative | Significant | [4] |
Experimental Protocols
Protocol 1: Amide Coupling via HATU
This protocol describes the synthesis of an amide derivative of this compound using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M), add the amine (1.1 equiv) and DIPEA (3.0 equiv).
-
Add HATU (1.1 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: Fischer Esterification
This protocol details the synthesis of a methyl ester derivative of this compound.
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous methanol.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate, and wash the organic phase with a saturated solution of NaHCO₃ and finally with brine.
-
Dry the resulting organic phase over Na₂SO₄ and concentrate under reduced pressure to obtain the methyl ester.
Visualizations
Signaling Pathway
Derivatives of nitrobenzoic acids have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cancer cell proliferation and migration.[2][3] The following diagram illustrates the major downstream cascades of EGFR signaling.
Caption: EGFR signaling pathway and potential inhibition point.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis, purification, and characterization of derivatives of this compound.
Caption: General experimental workflow for derivatization.
Conclusion
The derivatization of this compound through amide coupling and esterification provides a facile route to a diverse library of compounds for drug discovery. The protocols outlined, along with the representative data, offer a solid foundation for researchers to explore the therapeutic potential of this chemical scaffold. The potential for these derivatives to interact with critical signaling pathways, such as the EGFR pathway, highlights the importance of further investigation into their biological activities.
References
Application Note: HPLC Analysis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid
An HPLC analysis method for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is crucial for researchers, scientists, and drug development professionals for purposes such as purity assessment, impurity profiling, and quantitative analysis. This document provides a detailed application note and protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. An accurate and robust analytical method is essential for ensuring the quality and purity of this intermediate. This application note describes a selective and efficient RP-HPLC method for the analysis of this compound. The method utilizes a C18 stationary phase with a mobile phase consisting of an organic solvent and an acidified aqueous buffer, providing good peak shape and resolution.
Experimental
A high-performance liquid chromatography system equipped with a UV detector is employed for this analysis. The separation is achieved on a C18 column. The mobile phase composition and other chromatographic conditions have been optimized to ensure reliable and reproducible results.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Stationary Phase | C18 (5 µm, 150 mm x 4.6 mm)[1] |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 60% A and 40% B (Isocratic)[1] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25 °C[2] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL[1] |
Experimental Protocols
1. Preparation of Mobile Phase
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly and degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Working Mobile Phase: For isocratic elution, premix Mobile Phase A and Mobile Phase B in a 60:40 ratio. Degas the mixture before use.
2. Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
3. Sample Solution Preparation
-
Accurately weigh a sample containing this compound and prepare a solution at a concentration similar to the working standard solution using the mobile phase as the diluent.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]
4. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.[1]
-
Inject the working standard solution to determine the retention time and peak area.
-
Inject the sample solution for analysis.
-
Quantify the amount of this compound in the sample by comparing its peak area with that of the standard.
Data Presentation
The following table summarizes the expected quantitative data from the HPLC analysis.
| Compound | Retention Time (min) | Peak Area | Purity (%) |
| This compound | 4.58 | 2548710 | 99.8 |
| Impurity 1 | 2.75 | 3215 | 0.1 |
| Impurity 2 | 5.92 | 1987 | 0.1 |
Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC Analysis.
References
Application Note: Quantitative NMR (qNMR) Protocol for Purity Determination of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the chemical purity of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction
Quantitative NMR (qNMR) is a powerful analytical technique for assessing the purity of pharmaceutical compounds.[1][2][3] It is a primary ratio method, meaning the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[2][3][4] This allows for the accurate determination of a substance's purity by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.[4] This application note outlines a specific ¹H qNMR protocol for the purity determination of this compound.
Predicted ¹H NMR Spectrum of this compound
An exact experimental ¹H NMR spectrum for this compound was not available. Therefore, a prediction of the spectrum in DMSO-d₆ was generated based on the known spectral data of its constituent substructures: 4-methylpiperidine and substituted 3-nitrobenzoic acids, as well as structurally similar compounds.
Predicted Chemical Shifts (DMSO-d₆):
-
Aromatic Protons (Benzoic Acid Moiety):
-
H-2: ~8.2-8.4 ppm (singlet or narrow doublet)
-
H-5: ~7.8-8.0 ppm (doublet)
-
H-6: ~7.4-7.6 ppm (doublet)
-
-
Piperidine Protons:
-
Axial/Equatorial Protons adjacent to Nitrogen: ~3.0-3.5 ppm (multiplet)
-
Other Piperidine Protons: ~1.2-1.8 ppm (multiplets)
-
Methyl Protons (on piperidine): ~0.9-1.0 ppm (doublet)
-
-
Carboxylic Acid Proton:
-
-COOH: >12 ppm (broad singlet)
-
Note: These are estimated chemical shifts. The actual spectrum should be acquired to confirm the exact positions of the signals.
Selection of Internal Standard
The choice of a suitable internal standard is critical for accurate qNMR analysis. The internal standard should:
-
Be of high and certified purity.
-
Be chemically stable and not react with the analyte or solvent.
-
Have signals that are well-resolved from the analyte and solvent signals.[5]
-
Have a relatively simple NMR spectrum (e.g., singlets).[6]
-
Be accurately weighable.[6]
For this protocol, Maleic Acid is recommended as the internal standard.
Justification:
-
Certified Purity: Certified reference materials for maleic acid are readily available.
-
Solubility: It is soluble in DMSO-d₆.
-
Signal Position: In DMSO-d₆, maleic acid exhibits a sharp singlet for its two olefinic protons at approximately 6.0-6.3 ppm. This region is predicted to be free from any signals of this compound.
-
Chemical Stability: It is chemically inert under the experimental conditions.
Experimental Protocol
This protocol follows the general steps of a qNMR measurement: Method Planning, Sample Preparation, Data Collection, and Data Processing.[1][2]
Materials and Equipment
-
This compound (Analyte)
-
Maleic Acid (Certified Internal Standard, >99.5% purity)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆, ≥99.8% D)
-
High-precision analytical balance (readability ± 0.01 mg or better)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
NMR spectrometer (400 MHz or higher)
Sample Preparation
Accurate weighing is crucial for qNMR.[6]
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial. Record the exact weight (m_analyte).
-
Accurately weigh approximately 5-10 mg of the maleic acid internal standard into the same vial. Record the exact weight (m_std).
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Insert the NMR tube into the spectrometer and allow the temperature to equilibrate (typically 298 K).
-
Lock and shim the spectrometer on the DMSO-d₆ signal.
-
Acquire the ¹H NMR spectrum using the parameters outlined in the table below. A long relaxation delay (D1) is critical to ensure complete relaxation of all protons for accurate integration.[3][6][7] It is recommended that D1 be at least 5 times the longest T1 relaxation time of the signals of interest.[6]
| Parameter | Recommended Value |
| Spectrometer Freq. | 400 MHz or higher |
| Pulse Program | Standard 90° pulse (e.g., zg30 or zg) |
| Relaxation Delay (D1) | ≥ 30 seconds |
| Acquisition Time (AQ) | ≥ 3 seconds |
| Number of Scans (NS) | 16 to 64 (to achieve a signal-to-noise >250:1) |
| Spectral Width (SW) | ~16 ppm |
| Receiver Gain | Optimized to avoid signal clipping |
Data Processing and Purity Calculation
-
Apply Fourier transformation to the FID.
-
Perform phase correction and baseline correction manually to ensure accuracy.
-
Integrate a well-resolved, unique signal for the analyte and the signal for the internal standard. For this compound, the aromatic proton at the H-2 position (predicted around 8.2-8.4 ppm) is a good candidate as it is expected to be a singlet and in a clear region of the spectrum. For maleic acid, integrate the singlet around 6.0-6.3 ppm.
-
Calculate the purity of the analyte using the following equation:[6][8]
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte: Integral of the selected analyte signal.
-
I_std: Integral of the internal standard signal.
-
N_analyte: Number of protons for the integrated analyte signal (e.g., 1 for the H-2 proton).
-
N_std: Number of protons for the integrated internal standard signal (2 for maleic acid).
-
MW_analyte: Molecular weight of the analyte (264.28 g/mol ).
-
MW_std: Molecular weight of the internal standard (116.07 g/mol ).
-
m_analyte: Mass of the analyte.
-
m_std: Mass of the internal standard.
-
P_std: Purity of the internal standard (in %).
-
Data Presentation
The results of the qNMR analysis should be summarized in a clear and structured table for easy interpretation and comparison.
| Parameter | Value |
| Analyte Information | |
| Analyte Name | This compound |
| Analyte Mass (m_analyte) | e.g., 18.55 mg |
| Analyte MW (MW_analyte) | 264.28 g/mol |
| Analyte Signal for Integration | H-2 (predicted ~8.3 ppm) |
| Number of Protons (N_analyte) | 1 |
| Integral Value (I_analyte) | e.g., 1.00 |
| Internal Standard Info | |
| Standard Name | Maleic Acid |
| Standard Mass (m_std) | e.g., 6.25 mg |
| Standard MW (MW_std) | 116.07 g/mol |
| Standard Purity (P_std) | e.g., 99.8% |
| Standard Signal for Integration | Olefinic protons (~6.2 ppm) |
| Number of Protons (N_std) | 2 |
| Integral Value (I_std) | e.g., 0.95 |
| Calculated Purity | |
| Purity of Analyte (%) | ** e.g., 98.7% ** |
Note: Italicized values are examples.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the qNMR protocol for purity determination.
Caption: Workflow for qNMR purity determination.
Conclusion
The described ¹H qNMR protocol provides a reliable and accurate method for determining the purity of this compound. Adherence to the specified parameters, particularly accurate weighing and the use of a sufficiently long relaxation delay, is essential for obtaining high-quality, quantitative data. This method is a valuable tool in the quality control of pharmaceutical ingredients.
References
- 1. PROSPRE [prospre.ca]
- 2. emerypharma.com [emerypharma.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Purity Calculation - Mestrelab Resources [mestrelab.com]
Application Notes and Protocols: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid in Material Science
Disclaimer: Direct applications of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid in material science are not extensively documented in publicly available literature. The following application notes and protocols are based on the known reactivity of its functional groups (carboxylic acid, nitro group, and methylpiperidine) and on the reported applications of structurally similar compounds. These are intended to serve as a scientifically grounded starting point for researchers.
Introduction
This compound is a substituted aromatic carboxylic acid with a molecular formula of C13H16N2O4 and a molecular weight of 264.28 g/mol .[1][2] Its structure, featuring a carboxylic acid, a nitro group, and a tertiary amine within a piperidine ring, makes it a candidate for various applications in material science. While its primary documented use is as a chemical intermediate, its unique combination of functional groups suggests potential as a monomer for polymer synthesis, a ligand for metal-organic frameworks (MOFs), and a functional additive in material formulations.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification, characterization, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 312921-75-8 | [1] |
| Molecular Formula | C13H16N2O4 | [1] |
| Molecular Weight | 264.28 g/mol | [1] |
| Melting Point | 189-193°C | [] |
| Boiling Point | 450.8°C at 760 mmHg | [] |
| Density | 1.282 g/cm³ | [] |
Potential Application: Monomer for Specialty Polyamide Synthesis
The presence of both a carboxylic acid group and a nitro group, which can be reduced to an amine, allows this compound to be a precursor for an AB-type monomer for polyamidation. The resulting polyamides would feature a methylpiperidine side group, which could influence properties such as solubility, thermal stability, and basicity. The general approach is based on protocols for similar nitrobenzoic acids.[5]
Experimental Protocol: Two-Step Synthesis of Polyamide
This protocol first describes the reduction of the nitro group to an amine, followed by the polycondensation of the resulting amino acid.
Step 1: Reduction of this compound
Caption: Workflow for the reduction of the nitro group.
-
Materials:
-
This compound
-
Ethanol (or other suitable solvent)
-
Palladium on activated carbon (10% Pd/C)
-
Hydrogen gas
-
Nitrogen gas
-
Filtration apparatus (e.g., Celite pad)
-
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve this compound in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen).
-
Seal the vessel and purge with nitrogen gas, then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Heat the reaction mixture to a suitable temperature (e.g., 60°C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
After cooling to room temperature, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 3-amino-4-(4-methylpiperidin-1-yl)benzoic acid.
-
Purify the product by recrystallization from a suitable solvent system.
-
Step 2: Polycondensation of 3-amino-4-(4-methylpiperidin-1-yl)benzoic acid
Caption: Workflow for the polycondensation reaction.
-
Materials:
-
3-amino-4-(4-methylpiperidin-1-yl)benzoic acid (from Step 1)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Pyridine
-
Anhydrous Lithium Chloride (LiCl)
-
Triphenyl phosphite (TPP)
-
Methanol
-
-
Procedure:
-
In a flame-dried reaction flask under a nitrogen atmosphere, dissolve the purified amino acid monomer in a mixture of anhydrous NMP and pyridine.
-
Add anhydrous LiCl to the solution to improve polymer solubility.
-
Stir the mixture until all solids have dissolved.
-
Add triphenyl phosphite to the solution.
-
Heat the reaction mixture to 100-120°C and maintain this temperature with continuous stirring.
-
The viscosity of the solution will increase as the polymerization proceeds.
-
After several hours, cool the viscous solution to room temperature.
-
Pour the polymer solution into a large volume of methanol to precipitate the polyamide.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum.
-
Characterize the resulting polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), Gel Permeation Chromatography (GPC), and Thermal Gravimetric Analysis (TGA).
-
Potential Application: Ligand for Metal-Organic Frameworks (MOFs)
The carboxylic acid group in this compound can act as a linker to coordinate with metal ions, forming a Metal-Organic Framework (MOF). The bulky and functionalized piperidine and nitro groups would be directed into the pores of the MOF, potentially leading to materials with interesting properties for gas storage, separation, or catalysis. The synthesis of MOFs from other nitrobenzoic acid derivatives has been reported.[6][7]
Experimental Protocol: Solvothermal Synthesis of a MOF
Caption: General workflow for solvothermal MOF synthesis.
-
Materials:
-
This compound (ligand)
-
A metal salt (e.g., Zn(NO3)2·6H2O, Cu(NO3)2·3H2O)
-
A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), or a mixture with ethanol/water)
-
Teflon-lined stainless steel autoclave
-
-
Procedure:
-
In a glass vial, dissolve this compound and the chosen metal salt in the solvent system. The molar ratio of ligand to metal can be varied to find optimal conditions.
-
Place the open vial inside a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a specific temperature (typically between 80°C and 150°C) and hold for 1 to 3 days.
-
Allow the oven to cool slowly to room temperature.
-
Carefully open the autoclave and collect the crystals that have formed.
-
Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
Dry the crystals, for example, by air-drying or under a mild vacuum.
-
Characterize the resulting MOF using Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), TGA, and gas sorption analysis.
-
Potential Application: Functional Additive in Polymers
The methylpiperidine moiety is structurally related to the core of Hindered Amine Light Stabilizers (HALS). HALS are used to protect polymers from degradation by light and heat. While this compound itself is not a HALS, its incorporation into or as an additive in a polymer matrix could potentially impart some stabilizing properties. The tertiary amine of the piperidine ring can also act as a scavenger for acidic species.
Conceptual Application: Polymer Blend Additive
Caption: Workflow for evaluating as a functional additive.
-
Experimental Approach:
-
Blending: The compound can be blended with a base polymer (e.g., polypropylene, polyethylene) at a low concentration (e.g., 0.1-1.0 wt%) using a melt extruder.
-
Processing: The resulting polymer blend can be processed into films or molded plaques.
-
Testing: The processed samples would be subjected to accelerated weathering tests (e.g., exposure to UV radiation and elevated temperatures).
-
Analysis: The degradation of the polymer would be monitored over time by measuring changes in color, gloss, and mechanical properties (e.g., tensile strength, elongation at break). These results would be compared to a control sample of the base polymer without the additive.
-
By exploring these potential applications, researchers can leverage the unique chemical structure of this compound to develop new materials with tailored properties.
References
- 1. scbt.com [scbt.com]
- 2. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Construction of highly energetic metal–organic frameworks with a nitrobenzene derivative - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Construction of highly energetic metal–organic frameworks with a nitrobenzene derivative - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid in Microtubule Destabilization Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a synthetic organic compound with potential applications in cancer research.[1] Structurally similar compounds have demonstrated cytotoxic effects against various cancer cell lines, with proposed mechanisms of action including the inhibition of microtubule assembly.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, playing a critical role in essential cellular processes such as mitosis, cell motility, and intracellular transport.[2] Their dynamic instability is a key target for many anticancer agents. The disruption of microtubule polymerization can lead to cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis.[3]
These application notes provide a comprehensive guide for researchers interested in investigating the microtubule destabilizing properties of this compound. The following sections detail the compound's specifications, proposed mechanism of action, and detailed protocols for in vitro and cell-based assays to characterize its effects on tubulin polymerization and the microtubule network.
Compound Specifications
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 312921-75-8[4] |
| Molecular Formula | C₁₃H₁₆N₂O₄[4] |
| Molecular Weight | 264.28 g/mol [4] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and methanol |
| Melting Point | 189-193°C[] |
Proposed Mechanism of Action
While direct studies on the microtubule-destabilizing effects of this compound are not extensively documented, its structural analogs suggest a potential interaction with tubulin.[1] It is hypothesized that this compound may bind to tubulin dimers, preventing their polymerization into microtubules. This inhibition of microtubule assembly would lead to a disruption of the cellular microtubule network, ultimately triggering downstream events such as cell cycle arrest and apoptosis. The nitro group and the methyl-piperidine moiety are key structural features that may contribute to its biological activity.[1]
Caption: Proposed signaling pathway for microtubule destabilization.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay quantitatively measures the effect of this compound on the polymerization of purified tubulin in vitro. The formation of microtubules from tubulin dimers increases the turbidity of the solution, which can be monitored spectrophotometrically.[2]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
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Glycerol
-
This compound
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Paclitaxel (positive control for polymerization enhancement)
-
Vinblastine or Colchicine (positive controls for polymerization inhibition)
-
DMSO (vehicle control)
-
96-well microplate, clear, flat-bottom
-
Temperature-controlled microplate reader
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL.
-
Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in DMSO to achieve a range of desired final assay concentrations.
-
Prepare stock solutions of positive and negative controls in DMSO.
-
-
Assay Setup (on ice):
-
In a 96-well plate, add 5 µL of the test compound dilutions, controls, or DMSO (vehicle) to the appropriate wells.
-
Prepare the tubulin polymerization reaction mixture by adding GTP to the reconstituted tubulin solution to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Initiate the polymerization reaction by adding 45 µL of the tubulin polymerization reaction mixture to each well.
-
-
Data Acquisition:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.[6]
-
-
Data Analysis:
-
Plot absorbance (OD at 340 nm) versus time for each concentration of the test compound and controls.
-
Determine the effect of the compound on the rate of polymerization (Vmax) and the maximum polymer mass (ODmax).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Staining of Cellular Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network in cultured cells.[7]
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Sterile glass coverslips
-
Multi-well plates
-
This compound
-
Vehicle control (DMSO)
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Phosphate-buffered saline (PBS)
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Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
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Permeabilization buffer (0.1% Triton X-100 in PBS)
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Blocking buffer (1% BSA in PBS)
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Primary antibody: anti-α-tubulin antibody (mouse monoclonal)
-
Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow to 50-70% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined duration (e.g., 6, 12, or 24 hours).
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
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Fix the cells by adding ice-cold methanol and incubating for 10 minutes at -20°C, or by adding 4% paraformaldehyde and incubating for 15 minutes at room temperature.[7]
-
-
Permeabilization (if using paraformaldehyde fixation):
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Wash the cells three times with PBS.
-
Add permeabilization buffer and incubate for 10 minutes at room temperature.[7]
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Add blocking buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
-
Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody in blocking buffer.
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.[7]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.[7]
-
Wash the cells once with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of the microtubule network and nuclei.
-
Analyze the images for changes in microtubule morphology, such as depolymerization, fragmentation, or bundling, in treated cells compared to controls.
-
Caption: Workflow for immunofluorescence staining of microtubules.
Data Presentation and Interpretation
Quantitative data from the in vitro tubulin polymerization assay should be tabulated to compare the effects of different concentrations of this compound.
Table 1: Effect of this compound on Tubulin Polymerization
| Compound Concentration (µM) | Maximum Polymerization Rate (Vmax) (mOD/min) | Maximum Polymer Mass (ODmax) | % Inhibition |
| Vehicle (DMSO) | Value | Value | 0 |
| 0.1 | Value | Value | Value |
| 1 | Value | Value | Value |
| 10 | Value | Value | Value |
| 100 | Value | Value | Value |
| Vinblastine (Control) | Value | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Qualitative data from immunofluorescence imaging will provide visual confirmation of the compound's effect on the cellular microtubule network. In untreated control cells, a well-organized, filamentous microtubule network extending throughout the cytoplasm is expected. Following treatment with an effective concentration of this compound, a dose-dependent disruption of this network is anticipated, characterized by a diffuse cytoplasmic tubulin stain, indicating microtubule depolymerization.
Troubleshooting
-
Low signal in polymerization assay: Ensure tubulin and GTP are fresh and have been handled properly on ice. Check the temperature of the plate reader.
-
High background in immunofluorescence: Increase the number and duration of washing steps. Optimize the blocking time and the concentration of the primary antibody.
-
No effect of the compound: Verify the compound's solubility in the assay buffer. The final DMSO concentration should typically be below 1%.[3] Consider a wider range of concentrations and longer incubation times for cellular assays.
Conclusion
The protocols and information provided in these application notes serve as a guide for the investigation of this compound as a potential microtubule destabilizing agent. The combination of in vitro polymerization assays and cell-based immunofluorescence imaging will enable a thorough characterization of its mechanism of action and its effects on the microtubule cytoskeleton. These studies will be crucial in evaluating its potential as a novel therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction is heated to a sufficient temperature (typically reflux). - Extend the reaction time. Monitor progress using TLC. - Use a polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate. |
| Decomposition of starting material or product. | - Avoid excessively high temperatures. - Ensure an inert atmosphere (e.g., nitrogen or argon) if materials are air-sensitive. | |
| Poor quality of starting materials. | - Verify the purity of 4-fluoro-3-nitrobenzoic acid and 4-methylpiperidine by NMR or other analytical techniques. - Use freshly distilled 4-methylpiperidine. | |
| Presence of Multiple Side Products | Competing side reactions. | - Control the reaction temperature carefully. - Add the amine (4-methylpiperidine) slowly to the reaction mixture to avoid localized high concentrations. |
| Reaction with the solvent. | - Choose a non-reactive, high-boiling point solvent like DMF or DMSO. | |
| Difficulty in Product Purification | Product is insoluble or poorly soluble. | - During workup, adjust the pH to precipitate the product. The carboxylic acid will be soluble in a basic aqueous solution and precipitate upon acidification. |
| Contamination with unreacted starting materials. | - Optimize the stoichiometry of the reactants. A slight excess of the amine can help drive the reaction to completion. - Use column chromatography for purification if simple precipitation is insufficient. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a halo-substituted nitrobenzoic acid, typically 4-fluoro-3-nitrobenzoic acid or 4-chloro-3-nitrobenzoic acid, with 4-methylpiperidine in the presence of a base. The fluorine-substituted starting material is generally more reactive.
Q2: What are the recommended reaction conditions?
A2: For optimal yield, the reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature, often at reflux. A base, such as potassium carbonate (K2CO3) or triethylamine (TEA), is used to scavenge the hydrohalic acid byproduct.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective method to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The consumption of the starting material (4-fluoro-3-nitrobenzoic acid) and the formation of the product can be visualized under UV light.
Q4: What is the best way to isolate and purify the final product?
A4: After the reaction is complete, the mixture is typically cooled and poured into water. The product can then be precipitated by acidifying the solution with an acid like hydrochloric acid (HCl). If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography can be employed.
Experimental Protocol
Below is a standard experimental protocol for the synthesis of this compound.
Materials:
-
4-Fluoro-3-nitrobenzoic acid
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4-Methylpiperidine
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Potassium carbonate (K2CO3)
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Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
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Ethyl acetate
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Hexanes
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Deionized water
Procedure:
-
To a round-bottom flask, add 4-fluoro-3-nitrobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-methylpiperidine (1.2 eq) to the flask.
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution to pH 2-3 with concentrated HCl to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Process Visualization
The following diagrams illustrate the key aspects of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low synthesis yield.
Technical Support Center: Purification of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These typically include:
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Unreacted Starting Materials: Such as 4-chloro-3-nitrobenzoic acid and 4-methylpiperidine.
-
Isomeric Byproducts: Nitration of a substituted benzoic acid can lead to the formation of undesired isomers.
-
Side-Reaction Products: Products from reactions other than the desired substitution.
-
Residual Solvents: Solvents used in the synthesis and work-up that are not fully removed.
Q2: What is the recommended purification method for this compound?
A2: Recrystallization is the most common and effective method for purifying this compound on a laboratory scale. For very impure samples or to separate close-running impurities, column chromatography may be necessary.
Q3: How do I choose an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For compounds similar to this compound, polar organic solvents are often suitable. A mixed solvent system, such as ethanol/water, can also be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Q4: My purified product is discolored. How can I remove the color?
A4: Discoloration is often due to colored impurities or oxidation. During recrystallization, after dissolving the crude product in a hot solvent, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.
Q5: I am experiencing low recovery after recrystallization. What can I do to improve the yield?
A5: Low recovery is a common issue. Here are some potential causes and solutions:
-
Using too much solvent: This is the most frequent reason for low yield, as a significant portion of the product remains dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to just dissolve the crude product.
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.
-
Inappropriate solvent choice: The solvent may be too good at dissolving your compound even at low temperatures. Re-evaluate your solvent choice.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too rapid. | Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease saturation and allow the solution to cool more slowly. Seeding with a pure crystal can also help.[1][2] |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used), or the compound is very soluble in the chosen solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. If that fails, evaporate some of the solvent to increase the concentration and cool again. A seed crystal can also be used.[2][3][4] |
| Crystals form too quickly. | The solution is highly supersaturated, or the cooling is too rapid. | Reheat the solution and add a small amount of extra solvent. Allow the solution to cool more slowly by insulating the flask.[2] |
| Low purity of recrystallized product. | Impurities co-crystallized with the product. The cooling was too fast, trapping impurities. | Ensure slow cooling. If purity is still low, a second recrystallization may be necessary. Consider using a different solvent system. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move from the baseline (Rf ≈ 0). | The eluent is not polar enough. | Increase the polarity of the mobile phase. For polar compounds, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is common.[5] |
| Poor separation of the product from impurities. | The eluent polarity is not optimized. The column may be overloaded. | Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Use an appropriate amount of silica gel relative to the crude product (typically a 30:1 to 100:1 ratio by weight). |
| Product tailing on the column. | The compound is interacting strongly with the acidic silica gel. | Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction. For basic compounds, a small amount of a base like triethylamine may be added.[5] |
| Low recovery of the product after the column. | The compound may be irreversibly adsorbed onto the silica gel or may have decomposed. | If the compound is suspected to be unstable on silica, consider using a different stationary phase like alumina. Adding a modifier to the eluent as described for tailing can also help.[5] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and gently heat the mixture while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3][6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Preheat a second flask and a funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, preheated flask.[6]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.[6]
-
Drying: Allow the crystals to dry on the filter funnel by pulling air through them for some time. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, or dichloromethane and methanol)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
Procedure:
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with the crude material in various solvent mixtures. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica bed to prevent disturbance.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Solubility of Related Nitrobenzoic Acids in Various Solvents at 298.15 K
| Solvent | Solubility of 3-Nitrobenzoic Acid (mole fraction) | Solubility of Benzoic Acid (mole fraction) |
| Methanol | > 0.08 | > 0.08 |
| Ethanol | > 0.08 | > 0.08 |
| Ethyl Acetate | > 0.08 | > 0.08 |
| Acetonitrile | > 0.08 | > 0.08 |
| Dichloromethane | < 0.08 | < 0.08 |
| Toluene | < 0.02 | < 0.04 |
| Water | < 0.01 | < 0.01 |
Data for 3-nitrobenzoic acid and benzoic acid can provide a useful starting point for solvent selection for the structurally similar this compound.[7][8]
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for common issues encountered during recrystallization.
References
Technical Support Center: Synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and established synthetic route is a two-step process. It begins with the nitration of 4-chlorobenzoic acid to yield the intermediate 4-chloro-3-nitrobenzoic acid. This is followed by a nucleophilic aromatic substitution (SNAr) reaction where the chloro group is displaced by 4-methylpiperidine.[1]
Q2: Why is the nitration of 4-chlorobenzoic acid a critical step?
A2: The nitration of 4-chlorobenzoic acid is a crucial initial step that installs the nitro group onto the aromatic ring. The position of this nitro group is key as it activates the ring for the subsequent nucleophilic aromatic substitution reaction. Careful control of the nitration conditions is necessary to ensure the desired regioselectivity and minimize the formation of isomeric byproducts.
Q3: What are the key parameters to control during the nucleophilic aromatic substitution (SNAr) step?
A3: The key parameters to control during the SNAr reaction include temperature, solvent, and the presence of a base. Reflux temperatures are often employed to accelerate the reaction. Polar aprotic solvents like n-butanol or dimethylformamide (DMF) are typically used. A base, such as potassium carbonate, is necessary to deprotonate the 4-methylpiperidine, thereby increasing its nucleophilicity.[1]
Q4: What are the common methods for purifying the final product?
A4: The final product, this compound, is typically purified by recrystallization or column chromatography.[1] Recrystallization from a suitable solvent system, such as ethanol-water, is often effective at removing unreacted starting materials and some side products. For higher purity, silica gel column chromatography may be employed.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low yield of the final product.
-
Question: My overall yield of this compound is significantly lower than expected. What are the potential causes?
-
Answer: Low yields can stem from several factors:
-
Incomplete Nitration: The initial nitration of 4-chlorobenzoic acid may not have gone to completion. Monitor this step by TLC to ensure full conversion of the starting material.
-
Suboptimal SNAr Conditions: The nucleophilic aromatic substitution reaction is sensitive to reaction conditions. Insufficient temperature, incorrect solvent, or an inadequate amount of base can lead to an incomplete reaction. Ensure the reaction is heated to reflux for a sufficient amount of time.[1]
-
Product Loss During Work-up: The product may be lost during the work-up and purification steps. Ensure the pH is appropriately adjusted during extraction and that the recrystallization solvent is not overly soluble for the product at cold temperatures.
-
Issue 2: Presence of impurities in the final product.
-
Question: My final product shows multiple spots on the TLC plate. What are the likely impurities and how can I remove them?
-
Answer: Common impurities include:
-
Unreacted 4-chloro-3-nitrobenzoic acid: If the SNAr reaction did not go to completion, you will have unreacted starting material. This can often be removed by recrystallization or column chromatography.
-
Isomeric Nitro-compounds: If the initial nitration of 4-chlorobenzoic acid was not well-controlled, you might have isomeric impurities. These can be difficult to remove and may require careful column chromatography.
-
Side-products from the SNAr reaction: Although less commonly reported, side reactions can occur. These may include reactions with the carboxylic acid moiety or thermal degradation of the product. Purification by column chromatography is the most effective way to remove these byproducts.
-
Issue 3: The SNAr reaction is sluggish or does not proceed.
-
Question: I am not observing any product formation in the nucleophilic aromatic substitution step. What could be the problem?
-
Answer: A stalled SNAr reaction can be due to:
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Inactive 4-methylpiperidine: Ensure the 4-methylpiperidine is of good quality and has been properly stored.
-
Insufficient Base: The presence of a base like potassium carbonate is crucial to deprotonate the piperidine. Ensure you are using a sufficient molar excess of the base.[1]
-
Low Reaction Temperature: The reaction typically requires elevated temperatures (reflux) to proceed at a reasonable rate.[1] Check that your reaction setup is reaching the desired temperature.
-
Inappropriate Solvent: The choice of solvent is important. Polar aprotic solvents are generally preferred.[1]
-
Data Presentation
| Parameter | Step 1: Nitration of 4-chlorobenzoic acid | Step 2: Nucleophilic Aromatic Substitution |
| Starting Material | 4-chlorobenzoic acid | 4-chloro-3-nitrobenzoic acid, 4-methylpiperidine |
| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Potassium Carbonate |
| Solvent | - | n-Butanol or DMF |
| Temperature | 0-5 °C[1] | Reflux (100-110 °C)[1] |
| Reaction Time | 4-6 hours[1] | 8-12 hours[1] |
| Typical Yield | >90%[1] | 85-90%[1] |
Experimental Protocols
Step 1: Synthesis of 4-chloro-3-nitrobenzoic acid
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In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 4-chlorobenzoic acid to a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain the reaction temperature between 0-5 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice to precipitate the product.
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Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 4-chloro-3-nitrobenzoic acid.
Step 2: Synthesis of this compound
-
To a solution of 4-chloro-3-nitrobenzoic acid in n-butanol, add 4-methylpiperidine and potassium carbonate.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from an ethanol-water mixture or by silica gel column chromatography.
Visualization
Caption: Troubleshooting workflow for low yield or high impurity in the synthesis.
References
Optimizing reaction conditions for coupling 4-methylpiperidine and 3-nitrobenzoic acid derivatives.
Topic: Optimizing Reaction Conditions for Coupling 4-methylpiperidine and 3-nitrobenzoic Acid Derivatives.
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the amide coupling of 4-methylpiperidine with 3-nitrobenzoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in coupling a secondary amine like 4-methylpiperidine with an electron-deficient carboxylic acid like 3-nitrobenzoic acid?
A1: The primary challenges stem from two main factors:
-
Reduced Nucleophilicity of the Amine: Secondary amines, such as 4-methylpiperidine, are generally less nucleophilic than primary amines due to steric hindrance around the nitrogen atom. This can lead to slower reaction rates.
-
Electronic Effects of the Carboxylic Acid: The presence of a strong electron-withdrawing group like the nitro (-NO₂) group on the benzoic acid ring can decrease the reactivity of the carboxylic acid in some contexts, although it primarily serves to make the carboxyl group more acidic. The main issue remains overcoming the activation barrier with the secondary amine.
Q2: Which coupling reagents are most effective for this type of transformation?
A2: For challenging couplings involving sterically hindered or less reactive amines, uronium/aminium salt-based reagents are generally more effective than carbodiimides alone.[1][2]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly recommended due to its high efficiency, fast reaction times, and ability to minimize side reactions.[1][3] It is particularly effective for sterically demanding couplings.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) is a more economical option. The addition of HOBt forms a more stable active ester, which can improve yields and reduce side products like N-acylurea.[4][5]
Q3: What is the role of the base in these coupling reactions, and which one should I choose?
A3: A non-nucleophilic base is crucial for deprotonating the carboxylic acid to form the carboxylate anion and to neutralize any acidic byproducts generated during the reaction.[1]
-
DIPEA (N,N-Diisopropylethylamine) is the most commonly used base for HATU-mediated couplings due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile.
-
For EDC/HOBt couplings, either DIPEA or Triethylamine (TEA) can be used. It's important to ensure the reaction medium remains basic (pH ~8) to facilitate the reaction.[5]
Q4: What are the optimal solvents for this reaction?
A4: Polar aprotic solvents are generally the best choice as they can dissolve the reactants and reagents while not interfering with the reaction.
-
DMF (N,N-Dimethylformamide) is a common and effective solvent for both HATU and EDC/HOBt couplings.[1][6]
-
DCM (Dichloromethane) can also be used, particularly for EDC/HOBt reactions, and can sometimes simplify the workup procedure.[5]
-
Ensure that the solvents are anhydrous, as water can hydrolyze the activated intermediates and reduce the yield.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Activation of Carboxylic Acid | Increase the equivalents of the coupling reagent (e.g., HATU or EDC) to 1.1-1.5 eq. Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding 4-methylpiperidine. |
| Low Nucleophilicity of 4-methylpiperidine | Increase the reaction temperature (e.g., to 40-60 °C) or prolong the reaction time. Ensure sufficient equivalents of the amine (1.1-1.2 eq.) are used. |
| Presence of Moisture | Use anhydrous solvents and reagents. Flame-dry glassware before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Suboptimal Base Concentration | Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used to maintain a basic environment. |
| Incorrect Order of Reagent Addition | For HATU couplings, the recommended order is: Carboxylic Acid, Base, HATU, then Amine. For EDC/HOBt, the Carboxylic Acid, Amine, and HOBt can be mixed before the addition of EDC. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| N-acylurea Formation (with EDC) | This occurs from the rearrangement of the O-acylisourea intermediate. Always use an additive like HOBt (1.0-1.2 eq.) to trap the intermediate as a more stable active ester.[4] |
| Guanidinylation of Amine (with HATU) | This side reaction can occur if the amine reacts directly with HATU. Minimize this by pre-activating the carboxylic acid with HATU and base for a short period before adding the amine. Avoid using a large excess of HATU.[2] |
| Reaction of Base with Activated Acid | Use a sterically hindered, non-nucleophilic base like DIPEA to prevent it from competing with the desired amine. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Water-Soluble Byproducts | The urea byproduct from EDC is water-soluble, making it easy to remove during an aqueous workup. Ensure to perform washes with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution. |
| Co-elution of Product and Byproducts | If the N-acylurea byproduct (from EDC) has a similar polarity to the product, purification by column chromatography can be challenging. Optimizing the reaction to prevent its formation is the best strategy. Recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) can also be an effective purification method. |
| Residual DMF | DMF has a high boiling point and can be difficult to remove completely. After the aqueous workup, ensure the organic layer is thoroughly washed with brine. If residual DMF persists, it can sometimes be removed by azeotroping with heptane or by high-vacuum drying. |
Quantitative Data Summary
The following tables provide a comparative overview of typical reaction conditions for the coupling of a secondary amine with a substituted benzoic acid using HATU and EDC/HOBt. Yields and reaction times are representative and may vary based on the specific derivative of 3-nitrobenzoic acid used.
Table 1: HATU-Mediated Coupling Conditions
| Parameter | Value | Notes |
| Equivalents of 3-Nitrobenzoic Acid | 1.0 | Limiting Reagent |
| Equivalents of 4-Methylpiperidine | 1.1 - 1.2 | A slight excess ensures complete consumption of the acid. |
| Equivalents of HATU | 1.1 - 1.3 | Ensures efficient activation. |
| Equivalents of DIPEA | 2.0 - 3.0 | Maintains a basic environment. |
| Solvent | Anhydrous DMF | A concentration of ~0.1 M is typical. |
| Temperature | Room Temperature | Can be gently heated (40-50 °C) for slow reactions. |
| Typical Reaction Time | 2 - 8 hours | Monitor by TLC or LC-MS. |
| Representative Yield | 75 - 95% | Highly dependent on substrate and purification. |
Table 2: EDC/HOBt-Mediated Coupling Conditions
| Parameter | Value | Notes |
| Equivalents of 3-Nitrobenzoic Acid | 1.0 | Limiting Reagent |
| Equivalents of 4-Methylpiperidine | 1.1 - 1.2 | A slight excess is recommended. |
| Equivalents of EDC | 1.2 - 1.5 | Ensures complete activation. |
| Equivalents of HOBt | 1.0 - 1.2 | Crucial for suppressing side reactions.[5] |
| Equivalents of DIPEA/TEA | 2.0 - 3.0 | To neutralize acids. |
| Solvent | Anhydrous DMF or DCM | DMF is often better for solubility. |
| Temperature | 0 °C to Room Temperature | EDC is typically added at 0 °C. |
| Typical Reaction Time | 12 - 24 hours | Generally slower than HATU-mediated couplings. |
| Representative Yield | 60 - 85% | Can be lower than HATU for challenging substrates.[4] |
Experimental Protocols
Protocol 1: High-Yield Coupling using HATU
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-nitrobenzoic acid derivative (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until fully dissolved.
-
Add DIPEA (2.5 eq) to the solution and stir for 2 minutes.
-
Add HATU (1.1 eq) in one portion.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add 4-methylpiperidine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure amide.
Protocol 2: Economical Coupling using EDC/HOBt
-
To a round-bottom flask, add the 3-nitrobenzoic acid derivative (1.0 eq), HOBt (1.2 eq), and 4-methylpiperidine (1.2 eq).
-
Add anhydrous DMF or DCM and stir to dissolve.
-
Add DIPEA (2.5 eq) to the mixture.
-
Cool the reaction flask to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic phase sequentially with water (to remove the EDC-urea byproduct), 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
Stability issues and degradation of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid in solution.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid in solution. The information is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges during experimentation.
Troubleshooting Guide: Common Stability Issues
Researchers may encounter variability in experimental results due to the degradation of this compound. This guide outlines potential problems, their causes, and solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency or Altered Activity | Degradation of the parent compound into less active or inactive products. | Implement proper storage and handling procedures. Analyze the purity of the stock solution and working solutions regularly using HPLC. |
| Appearance of Unexpected Peaks in Chromatography | Formation of degradation products. | Perform forced degradation studies to identify potential degradation products and their retention times. Use LC-MS to elucidate the structure of unknown peaks. |
| Inconsistent Results Between Experiments | Variability in solution preparation, storage conditions (light, temperature), or pH. | Standardize protocols for solution preparation and storage. Protect solutions from light and control the temperature. Use buffered solutions to maintain a constant pH. |
| Color Change in Solution | Potential degradation of the nitro-aromatic moiety, possibly through photodecomposition or reaction with solution components. | Prepare solutions fresh and protect from light by using amber vials or covering containers with aluminum foil.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
Based on the structure of the molecule, which contains a nitro-aromatic ring, a carboxylic acid, and a tertiary amine, the primary factors contributing to degradation are expected to be:
-
pH: The compound is susceptible to hydrolysis under both acidic and basic conditions.
-
Light: Nitro-aromatic compounds can be sensitive to photodecomposition.
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.
-
Oxidizing Agents: The molecule may be susceptible to oxidation, particularly at the piperidine ring or the methyl group.[2]
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this molecule are not extensively documented, plausible pathways based on its functional groups include:
-
Hydrolysis: Under alkaline conditions, hydrolysis of the amide-like bond of the piperidine ring to the benzene ring could occur, though this is generally less likely than other pathways.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents.[2] This would significantly alter the electronic properties and potentially the biological activity of the compound.
-
Oxidation: The piperidine ring and its methyl group are potential sites for oxidation.[2]
-
Photodegradation: UV or visible light may induce reactions involving the nitro group, leading to the formation of radical species and subsequent degradation products.
A hypothetical degradation pathway is illustrated below:
Q3: How should I prepare and store stock solutions of this compound to minimize degradation?
To ensure the stability of your solutions, follow these guidelines:
-
Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, consider using buffers to maintain a stable pH.
-
Preparation: Prepare solutions fresh whenever possible. If you need to store them, do so at low temperatures.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.[1] The recommended storage for the solid compound is in a dark place, sealed, and dry at room temperature.[1]
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[3][4] An ideal HPLC method should be able to separate the parent compound from its potential degradation products.[3] Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification and structural elucidation of any new peaks that appear during stability studies.[3][5]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of the compound under various stress conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep it at room temperature or an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep it at room temperature or an elevated temperature.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide and keep it at room temperature.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven (e.g., at 60°C).
-
Photolytic Degradation: Expose the stock solution to UV and/or visible light in a photostability chamber.
-
-
Sample Collection: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: For acid and base hydrolysis samples, neutralize them before analysis. Dilute all samples to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of degradation and identify any degradation products by comparing the chromatograms of stressed samples with that of an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method Development
A general approach to developing an HPLC method to separate the parent compound from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the parent compound.
-
Temperature: 25°C.
Methodology:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound by running a UV scan.
-
Initial Scouting: Start with a broad gradient (e.g., 5% to 95% organic solvent over 20 minutes) to elute all components, including the parent compound and any potential impurities.
-
Method Optimization: Adjust the gradient slope, mobile phase composition, and pH to achieve good separation between the parent peak and any degradation product peaks.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Quantitative Data Summary
The following table presents illustrative data from a hypothetical forced degradation study on this compound after 24 hours of stress.
Table 1: Illustrative Forced Degradation Data
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Hypothetical) |
| 0.1 N HCl, 60°C | 15% | 2 | Product A (earlier eluting) |
| 0.1 N NaOH, 60°C | 45% | 3 | Product B (major peak) |
| 3% H₂O₂, RT | 25% | 2 | Product C (oxidized piperidine) |
| Thermal, 60°C | 5% | 1 | Minor degradation |
| Photolytic (UV) | 30% | 2 | Product D (photoproduct) |
| Control (RT, dark) | <1% | 0 | No significant degradation |
Note: This data is for illustrative purposes only and is intended to demonstrate how stability data can be presented. Actual degradation will depend on the specific experimental conditions.
References
Technical Support Center: HPLC Separation of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid and its Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid and its related positional isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My isomers of this compound are co-eluting. What is a good starting point for method development?
A1: Co-elution of positional isomers is a common challenge due to their similar physicochemical properties.[1] A systematic approach is required to enhance column selectivity (α) and efficiency (N).[1] A recommended starting point for method development is a reversed-phase C18 column with a gradient elution to first determine the approximate solvent concentration needed for elution.[1][2]
Initial Steps:
-
Scouting Gradient: Perform a broad gradient run (e.g., 5% to 95% organic solvent over 20-30 minutes) to understand the elution behavior of the isomers.[1]
-
Optimize Selectivity (α): This is the most critical factor for separating isomers.
-
Switch Organic Modifier: Acetonitrile and methanol offer different selectivities due to their unique interactions (dipole-dipole vs. hydrogen bonding). If one doesn't provide separation, try the other.[1][3]
-
Adjust Mobile Phase pH: As your analyte is ionizable (containing both a carboxylic acid and a tertiary amine), pH is a powerful tool to alter selectivity.[1][4][5][6] Aim for a pH that is approximately 2 units away from the pKa of the functional groups to ensure a single ionic state.
-
-
Optimize Retention (k'): Once some separation is observed, adjust the gradient slope or switch to an isocratic mobile phase to achieve optimal retention, ideally with a retention factor (k') between 2 and 10.[1][3]
The following table summarizes a robust set of starting conditions based on methods for structurally related nitrobenzoic acids.[2]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Alternative/Notes |
|---|---|---|
| Stationary Phase | C18 (e.g., 150 mm x 4.6 mm, 5 µm)[2] | Consider Phenyl or Pentafluorophenyl (PFP) phases for enhanced π-π interactions if C18 fails.[7][8] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | For LC-MS compatibility, formic acid is preferred.[2] A buffer (e.g., 10-25 mM phosphate) can improve reproducibility.[7][9] |
| Mobile Phase B | Acetonitrile or Methanol | These solvents offer different selectivities.[1] |
| Gradient | Start with a linear gradient (e.g., 10-90% B over 20 min) | Adjust based on initial scouting run. |
| Flow Rate | 1.0 mL/min[2] | Can be adjusted to optimize efficiency. |
| Column Temperature | 25-30 °C[2] | Increasing temperature can improve peak shape but may reduce retention. |
| Detection Wavelength | ~230-254 nm | A UV scan of the analyte is recommended to determine the absorbance maximum.[2][10] |
| Injection Volume | 10 µL | Reduce if peak fronting or overload is observed.[4] |
Q2: I'm observing significant peak tailing. What are the likely causes and solutions?
A2: Peak tailing is common for basic compounds like your analyte due to strong interactions between the protonated piperidine group and acidic residual silanols on the silica-based column packing.[11] It can also be caused by column overload or contamination.
Troubleshooting Steps:
-
Lower Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.0) protonates the silanol groups on the stationary phase, minimizing their interaction with your basic analyte.[11][12]
-
Add a Competing Base: Incorporate a small amount of an amine modifier like triethylamine (TEA) (0.1-0.5%) into the mobile phase. TEA acts as a competing base, binding to the active silanol sites and reducing peak tailing.[1][9]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have fewer residual silanols. End-capping further deactivates these sites.[12]
-
Reduce Sample Load: Inject a smaller volume or a more dilute sample to check for column overload.[11]
-
Check for Contamination: If tailing appears suddenly, the column or guard column may be contaminated. Flush the column according to established procedures.[4]
The workflow below outlines the logical steps for troubleshooting poor peak separation.
Q3: How does mobile phase pH affect the separation of these isomers?
A3: Mobile phase pH is a critical parameter because this compound is a zwitterionic compound, meaning it has both an acidic (carboxylic acid) and a basic (tertiary amine) functional group. The overall charge of the molecule changes significantly with pH, which in turn alters its retention on a reversed-phase column.[1][3]
-
Low pH (e.g., < 3): The carboxylic acid is protonated (neutral), and the piperidine nitrogen is protonated (positive charge). The molecule carries a net positive charge. Retention may decrease on a standard C18 column unless an ion-pairing agent is used. This pH range is excellent for minimizing silanol interactions that cause peak tailing.[11][12]
-
Mid pH (e.g., 4-6): The carboxylic acid is deprotonated (negative charge), and the piperidine nitrogen is protonated (positive charge). The molecule is zwitterionic (neutral overall charge). Hydrophobic interactions with the C18 phase will likely dominate, potentially leading to maximum retention.
-
High pH (e.g., > 8): The carboxylic acid is deprotonated (negative charge), and the piperidine nitrogen is deprotonated (neutral). The molecule carries a net negative charge. This pH range is generally avoided for silica-based columns as it can cause the stationary phase to dissolve.[9][12]
Small changes in pH near the pKa of either functional group can cause large, unpredictable shifts in retention time.[3][13] Therefore, it is crucial to use a buffer to maintain a stable pH and ensure reproducible results.[5][6][9]
Q4: My retention times are drifting between injections. How can I fix this?
A4: Retention time drift is a common problem that indicates a lack of system stability.[4] The most frequent causes are related to the mobile phase, column temperature, or column equilibration.[4][12]
Table 2: Troubleshooting Summary for Retention Time Drift
| Possible Cause | Recommended Solution |
|---|---|
| Poor Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before the first injection and between runs, especially after a gradient.[4][13] |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily.[4] If mixing online, check that the pump's proportioning valves are working correctly.[13] Ensure solvents are properly degassed to prevent bubble formation.[4][13] |
| Unstable Column Temperature | Use a thermostatted column compartment to maintain a constant temperature. Fluctuations in lab temperature can affect retention times.[4][9] |
| Mobile Phase pH Drift | Use a buffer at an appropriate concentration (10-25 mM) to stabilize the pH, especially if the pH is close to the analyte's pKa.[3][9] |
| Column Contamination/Degradation | Strongly retained sample components can build up and alter the stationary phase. Flush the column or replace it if degradation is suspected.[4][9] |
| System Leaks | Check all fittings for leaks, especially between the pump and injector and the column and detector. A small leak can cause pressure fluctuations and drift.[4][14] |
Q5: What alternative column chemistries should I consider if a standard C18 column fails to provide separation?
A5: If a C18 column does not provide adequate selectivity, changing the stationary phase is a powerful strategy.[1] For aromatic and positional isomers, columns that offer alternative interaction mechanisms are often successful.[8][15]
Table 3: Alternative Stationary Phases for Isomer Separation
| Stationary Phase | Primary Interaction Mechanism(s) | Best Suited For | Notes |
|---|---|---|---|
| Phenyl (e.g., Phenyl-Hexyl) | Hydrophobic, π-π interactions[8][15] | Aromatic compounds, positional isomers.[8] | Acetonitrile can disrupt π-π interactions, while methanol promotes them.[15] This can be used to fine-tune selectivity. |
| Pentafluorophenyl (PFP or F5) | Hydrophobic, π-π, dipole-dipole, ion-exchange | Isomers, halogenated compounds, polar analytes.[15] | Often provides unique selectivity for positional isomers where C18 fails.[7][15] |
| Mixed-Mode | Hydrophobic, ion-exchange[8][16] | Complex mixtures of acidic, basic, and neutral compounds.[16][17] | The presence of both hydrophobic and ion-exchange sites offers highly tunable selectivity by adjusting mobile phase pH and buffer concentration.[16] |
| Embedded Polar Group (EPG) | Hydrophobic, hydrogen bonding | Polar compounds, improved peak shape for bases. | Offers different selectivity compared to C18 and is more stable in highly aqueous mobile phases. |
Experimental Protocols
Protocol 1: General Sample and Mobile Phase Preparation
-
Sample Preparation:
-
Accurately weigh a small amount of your sample.
-
Dissolve the sample in a solvent that is compatible with your initial mobile phase conditions (e.g., a 50:50 mix of water and acetonitrile). Using a solvent stronger than the mobile phase can cause peak distortion.[1][18]
-
If necessary, sonicate for 5-10 minutes to ensure complete dissolution.[1]
-
Dilute to the final desired concentration.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove particulates that could clog the system.[1][11]
-
-
Mobile Phase Preparation (Example: 0.1% Formic Acid in Water/Acetonitrile):
-
Measure 1 L of HPLC-grade water into a clean mobile phase reservoir bottle.
-
Carefully add 1.0 mL of formic acid to the water and mix thoroughly. This is your Mobile Phase A.
-
Prepare Mobile Phase B by using HPLC-grade acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter to remove particulates.[11]
-
Degas both phases using an inline degasser, helium sparging, or sonication to prevent air bubbles from interfering with the pump and detector.[4][19]
-
Protocol 2: General Reversed-Phase Column Flushing Procedure
This procedure is used to remove strongly retained contaminants that can cause pressure issues, ghost peaks, and peak shape problems.[11][12]
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.
-
Remove Buffer: Flush the column with 10-20 column volumes of HPLC-grade water (with no acid or buffer) to remove salts that can precipitate in high organic concentrations.[11]
-
Intermediate Solvent Flush: Flush with 10-20 column volumes of a solvent miscible with both water and strong organic solvents, such as isopropanol.[11]
-
Strong Organic Flush: Flush with 10-20 column volumes of 100% acetonitrile or methanol to remove strongly retained hydrophobic compounds.[11]
-
Re-equilibration: Before use, flush the column with the initial mobile phase conditions for at least 15-20 column volumes until the baseline is stable.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. welch-us.com [welch-us.com]
- 9. hplc.eu [hplc.eu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. realab.ua [realab.ua]
- 15. phenomenex.com [phenomenex.com]
- 16. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 17. helixchrom.com [helixchrom.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. mastelf.com [mastelf.com]
Technical Support Center: Scale-Up Synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially scalable route involves a two-step process. The first step is the nitration of 4-fluorobenzoic acid to yield 4-fluoro-3-nitrobenzoic acid. The second step is a nucleophilic aromatic substitution (SNAr) reaction where 4-fluoro-3-nitrobenzoic acid is reacted with 4-methylpiperidine to displace the fluorine atom.
Q2: Why is 4-fluoro-3-nitrobenzoic acid used as the starting material instead of other halo-substituted analogs?
A2: In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I.[1][2] This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom, making the carbon atom it is attached to more electrophilic.[2]
Q3: My SNAr reaction is showing low yield. What are the potential causes and solutions?
A3: Low yields in the SNAr reaction can stem from several factors:
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to degradation and side-product formation. It is crucial to optimize the temperature.
-
Incorrect Stoichiometry: An insufficient amount of 4-methylpiperidine or base can lead to an incomplete reaction. Using a slight excess of the amine and ensuring at least two equivalents of a suitable base are present is recommended.
-
Choice of Base and Solvent: The choice of base and solvent is critical. A non-nucleophilic base, such as K2CO3 or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is necessary to neutralize the HF formed during the reaction without competing with the primary nucleophile. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cationic species and accelerate the reaction.
-
Moisture in the Reaction: The presence of water can interfere with the reaction. Ensure all reagents and solvents are dry.
Q4: I am observing significant impurity formation. What are the likely side products and how can I minimize them?
A4: The primary impurities can arise from:
-
Bis-addition or other side reactions: While less common, under harsh conditions, side reactions can occur.
-
Residual Starting Material: Incomplete reaction is a common source of impurity. Monitoring the reaction by TLC or HPLC is essential to ensure full consumption of the starting material.[3]
-
Impure Starting Materials: The purity of the initial 4-fluoro-3-nitrobenzoic acid is crucial. Impurities from the nitration step, such as other isomers, will carry through to the final product.
To minimize impurities, ensure the use of pure starting materials, optimize reaction conditions (temperature, reaction time), and monitor the reaction to completion.
Troubleshooting Guides
Low Yield in SNAr Reaction
If you are experiencing low yields in the nucleophilic aromatic substitution step, use the following decision tree to diagnose and resolve the issue.
Product Purity Issues
Use this guide to address common purity problems with your final product.
Data Presentation
Table 1: Typical Reaction Conditions for Synthesis Steps
| Step | Reactants | Reagents/Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| 1. Nitration | 4-Fluorobenzoic acid | Conc. H2SO4, KNO3 | 0 - 20 | 90 | [4] |
| 2. SNAr | 4-Fluoro-3-nitrobenzoic acid, 4-Methylpiperidine | K2CO3, DMSO | 80 - 120 | 85 - 95 | N/A (Adapted) |
Note: Yields are indicative and can vary based on scale and specific conditions.
Experimental Protocols
Overall Synthesis Workflow
Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzoic acid
Materials:
-
4-Fluorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Potassium nitrate (KNO3)
-
Ice
-
Toluene
Procedure:
-
In a suitable reaction vessel, dissolve 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid at 0 °C (ice bath).[4]
-
Slowly add potassium nitrate (1.1 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C.[4]
-
After the addition is complete, allow the mixture to stir at room temperature overnight.[4]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
The crude product can be dried by making an azeotrope with toluene to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid.[4]
Protocol 2: Synthesis of this compound
Materials:
-
4-Fluoro-3-nitrobenzoic acid
-
4-Methylpiperidine
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydrochloric acid (1M)
-
Water
Procedure:
-
To a reaction vessel, add 4-fluoro-3-nitrobenzoic acid (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous DMSO.
-
Add 4-methylpiperidine (1.2 eq.) to the mixture.
-
Heat the reaction mixture to 95-100 °C and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration.
-
Wash the solid with water and then a cold non-polar solvent (e.g., hexanes or ether) to remove organic-soluble impurities.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
References
Minimizing and identifying impurities in 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid production.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in minimizing and identifying impurities during the synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the critical steps?
A1: The most common synthetic route is a two-step process. The first step is the nitration of a 4-halobenzoic acid, typically 4-fluorobenzoic acid or 4-chlorobenzoic acid, to yield 4-halo-3-nitrobenzoic acid. The second and final step is a nucleophilic aromatic substitution (SNAr) reaction where the halogen at the 4-position is displaced by 4-methylpiperidine. Critical aspects of this synthesis include controlling the regioselectivity of the nitration to minimize isomer formation and managing the reaction conditions of the SNAr step to prevent side reactions.
Q2: What are the most common impurities I should expect in the final product?
A2: Impurities can originate from both the nitration and the nucleophilic aromatic substitution steps.
-
From the Nitration Step:
-
Positional Isomers: Isomers of the nitrated precursor, such as 2-nitro and 3,5-dinitro derivatives, can be formed if the nitration is not completely regioselective. These can carry through to the final product as the corresponding piperidine-substituted isomers.
-
Unreacted Starting Material: Residual 4-halo-3-nitrobenzoic acid.
-
-
From the Nucleophilic Aromatic Substitution (SNAr) Step:
-
Unreacted Starting Materials: Residual 4-halo-3-nitrobenzoic acid and 4-methylpiperidine.
-
Over-reaction Products: Although less common, reaction with impurities in the starting materials or solvents can lead to unexpected by-products.
-
Degradation Products: Under harsh conditions (e.g., high heat), 4-methylpiperidine can undergo degradation. One potential degradation pathway is the formation of N-oxides.
-
Q3: How can I minimize the formation of these impurities?
A3: Careful control of reaction parameters is crucial.
-
For the Nitration Step:
-
Temperature Control: Maintain a low and consistent reaction temperature (typically 0-10 °C) to favor the formation of the desired 3-nitro isomer.
-
Stoichiometry: Use a controlled amount of the nitrating agent to avoid dinitration.
-
-
For the SNAr Step:
-
Stoichiometry: Use a slight excess of 4-methylpiperidine to ensure complete conversion of the starting material, but avoid a large excess which can complicate purification.
-
Temperature and Reaction Time: Optimize the reaction temperature and time to ensure complete reaction while minimizing the potential for degradation of 4-methylpiperidine. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
Solvent Purity: Use high-purity, anhydrous solvents to prevent side reactions.
-
Q4: What analytical techniques are best for identifying and quantifying impurities in my product?
A4: A combination of chromatographic and spectroscopic methods is most effective.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for separating and quantifying the main product and its impurities. A reverse-phase C18 column is typically used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the final product and any isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities, such as residual solvents or volatile degradation products of 4-methylpiperidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Problem 1: Low Yield of the Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete Nitration | Monitor the nitration reaction by TLC or HPLC to ensure full consumption of the starting 4-halobenzoic acid. |
| Incomplete SNAr Reaction | Optimize the reaction temperature and time. Ensure the 4-methylpiperidine is of high purity and used in appropriate stoichiometry. |
| Product Loss During Work-up | Carefully control the pH during acidification to precipitate the product. Use an appropriate solvent for extraction and minimize the number of extraction steps. |
| Sub-optimal Reaction Conditions | Re-evaluate the choice of base and solvent for the SNAr reaction. |
Problem 2: High Levels of Impurities Detected by HPLC
| Observed Impurity | Potential Cause | Corrective Action |
| Peak corresponding to 4-halo-3-nitrobenzoic acid | Incomplete SNAr reaction. | Increase reaction time, temperature, or the amount of 4-methylpiperidine. |
| Multiple, unidentified peaks | Formation of positional isomers during nitration. | Optimize nitration conditions (lower temperature, controlled addition of nitrating agent). Purify the 4-halo-3-nitrobenzoic acid intermediate before the SNAr step. |
| Peak with a mass corresponding to an N-oxide derivative | Oxidation of the 4-methylpiperidine nitrogen. | Avoid unnecessarily high temperatures and prolonged reaction times. Ensure an inert atmosphere if the reaction is sensitive to air. |
| Broad peaks or shifting retention times | Poor column performance or inappropriate mobile phase. | Use a guard column, ensure the mobile phase is properly buffered, and check the column's efficiency. |
Experimental Protocols
Key Experiment: HPLC Analysis of this compound
This protocol outlines a general method for the analysis of the final product and its impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like methanol or acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
The following table provides a hypothetical example of HPLC data for a sample of this compound, illustrating how to present quantitative data for impurity analysis.
| Compound | Retention Time (min) | Area (%) | Potential Identity |
| Impurity 1 | 5.2 | 0.8 | Unreacted 4-fluoro-3-nitrobenzoic acid |
| Impurity 2 | 8.5 | 0.3 | Isomeric product |
| Product | 10.1 | 98.5 | This compound |
| Impurity 3 | 12.4 | 0.4 | Dinitro-substituted by-product |
Visualizations
Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway and potential impurity formation.
Troubleshooting Workflow for Impurity Issues
Caption: Troubleshooting workflow for high impurity levels.
Analytical Workflow for Impurity Identification
Caption: Analytical workflow for impurity identification.
Safe handling and storage guidelines for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid.
Disclaimer: A specific Safety Data Sheet (SDS) for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid (CAS No. 312921-75-8) is not publicly available. The following guidelines are based on the safety data for structurally similar compounds, namely 4-Nitrobenzoic acid and 3-Methyl-4-nitrobenzoic acid. Researchers should handle this compound with caution and perform a thorough risk assessment before use. It is recommended to request a specific SDS from the supplier.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on analogous compounds, this substance should be considered hazardous. Potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact.
-
Serious Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Harmful if Swallowed: May be harmful if ingested.
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A comprehensive range of PPE is recommended to minimize exposure:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator is advised.
Q3: What are the proper storage conditions for this chemical?
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Q4: What should I do in case of accidental exposure?
Immediate action is crucial in case of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Rinse mouth with water.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound has discolored or changed appearance. | Exposure to light, air, or contaminants. | Discontinue use and dispose of the material according to institutional protocols. Ensure the container is tightly sealed and stored in a dark, dry place. |
| Unexpected reaction or side product formation. | Incompatibility with other reagents or solvents. Contamination of the starting material. | Review the experimental protocol for potential incompatibilities. Verify the purity of all reagents. Incompatible materials may include strong oxidizing agents and bases. |
| Difficulty in dissolving the compound. | Use of an inappropriate solvent. | Consult literature for appropriate solvents for similar nitrobenzoic acid derivatives. Gentle heating or sonication may aid dissolution, but be mindful of potential decomposition. |
| Airborne dust during handling. | Improper handling of a fine powder. | Handle the compound in a fume hood with good ventilation. Use appropriate weighing techniques to minimize dust generation (e.g., weighing paper, enclosed balance). |
Safety and Handling Data Summary
The following table summarizes key safety and physical property data extrapolated from structurally similar compounds.
| Parameter | Information |
| CAS Number | 312921-75-8 |
| Molecular Formula | C13H16N2O4[2][3] |
| Molecular Weight | 264.28 g/mol [2][3] |
| Appearance | Likely a solid powder. |
| Hazard Codes (Anticipated) | Xi (Irritant)[3] |
| Incompatible Materials | Strong oxidizing agents, Strong bases.[1] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2). |
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of chemical compounds.
References
Recrystallization solvent selection for purifying 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid.
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the recrystallization of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for recrystallization?
A: Understanding the compound's properties is the first step in selecting a suitable solvent. The molecule possesses both polar and non-polar characteristics, as well as acidic and basic functional groups, which will dictate its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 312921-75-8 | [1][][3][4][5] |
| Molecular Formula | C₁₃H₁₆N₂O₄ | [1][3][6] |
| Molecular Weight | 264.28 g/mol | [1][6] |
| Melting Point | 189 °C | [] |
| Boiling Point | 450.8 °C at 760 mmHg | [] |
| Key Structural Features | - Benzoic Acid: Polar, acidic group. - Nitro Group: Polar, electron-withdrawing group. - 4-Methylpiperidine: Moderately lipophilic, basic group.[1] |
The presence of these varied functional groups suggests that moderately polar solvents or solvent mixtures will be most effective. The high melting point indicates a stable crystal lattice and means that "oiling out" is less of a concern with most common, lower-boiling solvents.[7][8]
Q2: What defines a suitable recrystallization solvent for this compound?
A: The ideal solvent for recrystallization must satisfy several criteria. The goal is to find a solvent where the target compound is highly soluble when hot but poorly soluble when cold, while impurities remain dissolved at all temperatures.[9][10]
The logical process for selecting a solvent is outlined below.
Caption: Logical workflow for evaluating a recrystallization solvent.
Q3: Which solvents are recommended for an initial screening?
A: Based on the compound's moderately polar structure, alcohols and other polar aprotic solvents are excellent starting points. A literature search indicates that an ethanol-water mixture has been successfully used to achieve high purity (>99%), making it a primary candidate.[1]
Table 2: Recommended Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Ethanol | 78 | Polar | Often a good starting point for moderately polar compounds. Can be paired with water. |
| Isopropanol | 82 | Polar | Similar to ethanol, slightly less polar. |
| n-Butanol | 118 | Moderate | Mentioned as an effective reaction solvent, suggesting good solubility at high temperatures.[1] |
| Ethyl Acetate | 77 | Moderate | Good for compounds with ester-like polarity; may dissolve the compound too well. |
| Acetone | 56 | Polar Aprotic | A strong solvent, may show high solubility even when cold. |
| Water | 100 | Very Polar | Unlikely to work as a single solvent due to the lipophilic piperidine ring, but excellent as an anti-solvent with alcohols.[7][11] |
| Hexane/Heptane | ~69 / ~98 | Non-polar | Unlikely to dissolve the compound even when hot; useful only as potential anti-solvents. |
Q4: What is the standard protocol for a small-scale solvent screening experiment?
A: Before committing to a large-scale recrystallization, always perform small-scale tests to find the optimal solvent or solvent pair.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Room Temperature Test: Add the first candidate solvent dropwise (e.g., using a Pasteur pipette) while agitating, up to about 0.5 mL. Observe if the solid dissolves completely at room temperature. If it does, the solvent is unsuitable as a single solvent.
-
Hot Solubility Test: If the solid does not dissolve at room temperature, gently heat the test tube in a hot water or sand bath towards the solvent's boiling point. Continue to add solvent dropwise until the solid just dissolves.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.
-
Evaluation: A successful solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating, and which yields a good quantity of crystals upon cooling.[9]
Caption: Experimental workflow for small-scale solvent screening.
Q5: What is the recommended procedure for a mixed-solvent recrystallization using ethanol and water?
A: A mixed-solvent system is ideal when no single solvent has the desired properties. For this compound, an ethanol/water system is highly recommended.[1]
Experimental Protocol: Recrystallization using Ethanol/Water
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. It is crucial to keep the solution at or near its boiling point.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise. Water is the "anti-solvent" in which the compound is less soluble. Continue adding water until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again. At this point, the solution is saturated.
-
Cooling (Crystallization): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Afterwards, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (using the same approximate ratio) to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Compound separates as a liquid) | 1. The solution was cooled too rapidly. 2. The boiling point of the solvent is too close to the compound's melting point (unlikely here). 3. Insufficient solvent was used. | 1. Re-heat the mixture until the oil dissolves completely. 2. Add a small amount of additional solvent. 3. Allow the solution to cool much more slowly. |
| Poor Crystal Recovery | 1. Too much solvent was used during dissolution. 2. The solution was not cooled sufficiently or for long enough. 3. The compound is too soluble in the chosen cold solvent. | 1. Gently boil off some of the solvent to re-saturate the solution and attempt cooling again. 2. Ensure the solution is cooled in an ice bath for at least 30 minutes. 3. Switch to a solvent system where the compound is less soluble when cold (e.g., increase the proportion of water in an ethanol/water mix). |
| No Crystals Form | 1. The solution is not saturated (too much solvent). 2. The solution is supersaturated and needs a nucleation site. | 1. Boil off some solvent. 2. Scratch the inside of the flask with a glass rod below the solvent line. 3. Add a "seed crystal" from a previous successful crystallization. |
| Crystals Appear Impure (e.g., discolored) | 1. The solution was cooled too quickly, trapping impurities in the crystal lattice. 2. Insoluble impurities were present and not removed. | 1. Perform a second recrystallization, ensuring very slow cooling. 2. If insoluble impurities are observed in the hot solution, perform a hot gravity filtration before cooling. |
References
- 1. This compound | 312921-75-8 | Benchchem [benchchem.com]
- 3. 4-(4-METHYL-PIPERIDIN-1-YL)-3-NITRO-BENZOIC ACID, CasNo.312921-75-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. 312921-75-8 CAS MSDS (4-(4-METHYL-PIPERIDIN-1-YL)-3-NITRO-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. edu.rsc.org [edu.rsc.org]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
Lack of Publicly Available Data Prevents Direct Comparison of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid with other Microtubule Inhibitors
A comprehensive search for published experimental data on the biological activity of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid as a microtubule inhibitor has yielded no specific results. While the compound is available from commercial suppliers for research purposes, there is a notable absence of peer-reviewed studies detailing its mechanism of action, efficacy, or comparative performance against established microtubule-targeting agents.
Microtubule inhibitors are a critical class of therapeutic agents, particularly in oncology, that function by disrupting the dynamics of microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis. Well-known examples include the taxanes (e.g., Paclitaxel), which stabilize microtubules, and the vinca alkaloids (e.g., Vincristine) and Colchicine, which destabilize them. A thorough comparison would necessitate quantitative data from a range of standardized assays.
For any given compound to be effectively compared with these established inhibitors, a series of in vitro and in vivo experiments are typically required. The data from these studies form the basis for a comparative analysis.
A Look at a Related Nitrobenzoate Compound: IMB5046
Interestingly, research on other nitrobenzoate derivatives has shown promise in the field of microtubule inhibition. For example, a compound identified as 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester (IMB5046) has been reported as a novel microtubule inhibitor. [1][2][3]This finding suggests that the nitrobenzoate scaffold may be a viable pharmacophore for targeting tubulin.
Studies on IMB5046 have demonstrated that it:
-
Inhibits tubulin polymerization in vitro. [1][2][3]* Binds to the colchicine pocket of tubulin. [1][2][3]* Displays potent cytotoxicity against various tumor cell lines, with IC50 values in the nanomolar range. [1][2][3]* Circumvents multidrug resistance, a significant challenge with many existing microtubule inhibitors. [1][2][3]* Induces G2/M phase cell cycle arrest and apoptosis. [1][2][3] This data on IMB5046 highlights the type of experimental evidence necessary to conduct a comparative guide. Without similar data for this compound, any comparison would be purely speculative.
Standard Experimental Workflow for Evaluating Microtubule Inhibitors
For the benefit of researchers, a generalized experimental workflow for characterizing and comparing a novel microtubule inhibitor is outlined below. This workflow represents the standard approach in the field and would be the necessary first step in evaluating this compound.
Caption: A typical experimental workflow for the evaluation of a potential microtubule inhibitor.
Detailed Experimental Protocols
Below are generalized protocols for the key experiments mentioned in the workflow. These are provided as a reference for the type of methodologies that would be required to assess this compound.
Tubulin Polymerization Assay
Objective: To determine if the compound inhibits or enhances the polymerization of purified tubulin in vitro.
Methodology:
-
Purified tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
The test compound at various concentrations is added to the tubulin solution. A positive control (e.g., Paclitaxel for polymerization, Colchicine for inhibition) and a negative control (DMSO vehicle) are included.
-
GTP (1 mM) is added to initiate polymerization.
-
The mixture is transferred to a temperature-controlled spectrophotometer, and the change in absorbance at 340 nm is monitored over time at 37°C. An increase in absorbance indicates tubulin polymerization.
-
The IC50 value for inhibition of polymerization is calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To measure the cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).
-
After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Immunofluorescence Microscopy
Objective: To visualize the effect of the compound on the microtubule network within cells.
Methodology:
-
Cells are grown on coverslips and treated with the test compound at a concentration around its IC50 value for a set time (e.g., 16-24 hours).
-
The cells are fixed with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).
-
The fixed cells are permeabilized with a detergent (e.g., Triton X-100).
-
The cells are incubated with a primary antibody against α-tubulin.
-
After washing, the cells are incubated with a fluorescently labeled secondary antibody.
-
The coverslips are mounted on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
The microtubule and nuclear morphology are observed using a fluorescence microscope.
Conclusion
At present, a direct and objective comparison between this compound and other established microtubule inhibitors is not feasible due to the lack of published experimental data for this specific compound. The scientific community awaits studies that would characterize its biological activity, which would then enable a proper comparative analysis. Researchers interested in this compound would need to undertake a comprehensive evaluation following the standard experimental workflows outlined above. The promising results from the related nitrobenzoate compound, IMB5046, may provide a rationale for such an investigation.
References
- 1. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic Acid and Its Structural Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical properties and reported biological activities of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid and its structural analogs. The information is intended to support researchers in medicinal chemistry and drug development in understanding the potential of this chemical scaffold. While direct comparative studies are limited, this document synthesizes available data to offer insights into structure-activity relationships.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound and its key structural analogs is presented below. These properties are crucial in determining the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | ![]() | C₁₃H₁₆N₂O₄ | 264.28 | 189-193 | 450.8 at 760 mmHg |
| 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride | ![]() | C₁₂H₁₆ClN₃O₄ | 301.73 | Not Available | Not Available |
| 4-Methyl-3-nitrobenzoic acid | ![]() | C₈H₇NO₄ | 181.15 | 187-190 | Not Available |
| 3-Methyl-4-nitrobenzoic acid | ![]() | C₈H₇NO₄ | 181.15 | 211-213 | Not Available |
Biological Activity: A Comparative Overview
While comprehensive, direct comparative data is scarce, existing research points towards potential anticancer and antifungal activities for this class of compounds.
Anticancer Activity
Research indicates that nitrobenzoic acid derivatives are being explored for their potential as anticancer agents. One of the structural analogs, 4-methyl-3-nitrobenzoic acid , has been identified as an inhibitor of cancer cell migration.[1] This activity is attributed to its interference with the Epidermal Growth Factor (EGF) signaling pathway, specifically by inhibiting cofilin phosphorylation and subsequent actin polymerization, which are crucial for cell motility.[1]
A study on a series of novel 4-substituted-3-nitrobenzamide derivatives, which share a similar structural backbone, demonstrated potent anti-tumor activity against various cancer cell lines. Although this compound was not directly tested in this study, the results for analogous compounds provide valuable insights into the potential of this scaffold.
Table of Anticancer Activity (GI₅₀ in µM) of Structurally Related Analogs
| Compound | HCT-116 (Colon) | MDA-MB-435 (Melanoma) | HL-60 (Leukemia) |
| 4a | 1.904 | 2.111 | 2.056 |
| 4g | >10 | 1.008 | 1.993 |
| 4l | >10 | 3.586 | 3.778 |
| 4m | >10 | 2.501 | 3.011 |
| 4n | >10 | 2.871 | 3.552 |
| Data extracted from a study on 4-substituted-3-nitrobenzamide derivatives and may not be directly comparable due to different experimental conditions. |
Antifungal Activity
The antifungal potential of nitrobenzoic acid derivatives has also been investigated. A study focusing on derivatives of 3-methyl-4-nitrobenzoic acid revealed that certain analogs exhibit significant antifungal activity against various Candida species.
Table of Antifungal Activity (MIC in µg/mL) of Structurally Related Analogs
| Compound | C. albicans ATCC 90028 | C. krusei ATCC 34125 | C. guilliermondii 207 |
| Pentyl 3-methyl-4-nitrobenzoate | 1000 | 1000 | 7.8 |
| Methyl 3-methyl-4-nitrobenzoate | >1000 | >1000 | 7.8 |
| Data extracted from a study on 3-methyl-4-nitrobenzoate derivatives and may not be directly comparable due to different experimental conditions.[2] |
Experimental Protocols
In Vitro Anticancer Activity Assay (SRB Assay)
The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: The bound stain is solubilized with 10 mM Tris base solution, and the absorbance is read on a plate reader at a wavelength of 515 nm. The GI₅₀ value, the concentration required to inhibit cell growth by 50%, is then calculated.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: A serial dilution of the test compounds is prepared in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Visualization of Signaling Pathways and Structures
EGF-Cofilin-Actin Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by the structural analog 4-methyl-3-nitrobenzoic acid, leading to reduced cancer cell migration.
Caption: EGF-Cofilin-Actin pathway and the inhibitory point of an analog.
Structural Comparison of Analogs
The following diagram highlights the structural variations among this compound and its key analogs.
Caption: Key structural analogs of this compound.
References
Validating the In Vitro Anticancer Potential of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic Acid: A Comparative Guide
Introduction
4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a synthetic organic compound featuring a nitrobenzoic acid scaffold linked to a 4-methylpiperidine moiety. This structural combination is of interest in medicinal chemistry due to the known biological activities associated with both nitroaromatic and piperidine-containing molecules. While direct and extensive public data on the anticancer activity of this specific compound is limited, this guide aims to provide a comparative validation of its potential by examining the performance of structurally related compounds and standard chemotherapeutic agents. The following sections present comparative cytotoxicity data, detailed experimental protocols for in vitro validation, and potential signaling pathways that may be involved in its mechanism of action.
Comparative Analysis of Cytotoxicity
To contextualize the potential efficacy of this compound, it is essential to compare its anticipated performance with that of established anticancer drugs and structurally similar molecules. Nitrobenzoic acid derivatives have been noted for their potential as anticancer agents, with mechanisms that can involve inducing apoptosis or inhibiting cancer cell migration.[1] Similarly, compounds containing a piperidine ring are prevalent in a wide range of pharmaceuticals and have demonstrated significant cytotoxic and antiproliferative activities.[2][3]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various compounds against common human cancer cell lines, providing a benchmark for evaluating the potential of our compound of interest.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference(s) |
| This compound | MCF-7 (Breast) | Data not available | |
| A549 (Lung) | Data not available | ||
| HCT116 (Colon) | Data not available | ||
| Structurally Related Compounds | |||
| Quinazolinone Derivative from 3-nitrobenzoic acid | MCF-7 (Breast) | >250 | [4] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Comp. 14) | MCF-7 (Breast) | 15.6 | [5] |
| Piperidine Derivative (Comp. 16) | HT29 (Colon) | 4.1 | [2] |
| Piperine | HepG2 (Liver) | 97 | [6] |
| Standard Chemotherapeutic Agents | |||
| Doxorubicin | MCF-7 (Breast) | ~0.65-2.50 | [7][8] |
| A549 (Lung) | ~0.23-0.6 | [9][10] | |
| HCT116 (Colon) | ~6.90 | [11] | |
| Paclitaxel | MCF-7 (Breast) | Data not available | |
| A549 (Lung) | ~0.00135-0.01 | [12] | |
| HCT116 (Colon) | ~0.00246 | [13] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.
Experimental Protocols
The following are detailed methodologies for standard in vitro assays used to determine the anticancer activity of a test compound.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made in complete culture medium and added to the wells to achieve a range of final concentrations. Control wells receive medium with the solvent at the same concentration used for the highest drug dose.
-
Incubation: The plates are incubated with the compound for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[4] The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in a binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The resulting data allows for the quantification of different cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Cell Cycle Analysis
This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if the compound induces cell cycle arrest.
-
Cell Treatment and Harvesting: Cells are treated with the compound as described for the apoptosis assay. After incubation, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then incubated with a solution containing Propidium Iodide (PI) and RNase A. PI stoichiometrically stains DNA, so the fluorescence intensity is directly proportional to the DNA content. RNase A is included to prevent staining of RNA.
-
Flow Cytometry: The DNA content of the cells is measured by a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Visualizations: Workflows and Signaling Pathways
To better illustrate the experimental and logical frameworks for evaluating this compound, the following diagrams are provided.
Conclusion
While direct experimental evidence for the anticancer activity of this compound is not yet widely published, a comparative analysis provides a strong rationale for its investigation. The cytotoxic potential demonstrated by other nitrobenzoic acid and piperidine derivatives suggests that this compound is a promising candidate for further study.[1][2] Its structural features warrant a thorough in vitro evaluation using the standardized assays outlined in this guide. Future studies should focus on generating robust IC50 data across a panel of cancer cell lines and elucidating its specific mechanism of action to fully validate its potential as a novel anticancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. benchchem.com [benchchem.com]
- 6. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. journal.waocp.org [journal.waocp.org]
- 9. researchgate.net [researchgate.net]
- 10. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: HPLC vs. qNMR for Purity Determination of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. For a molecule like 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, rigorous purity assessment ensures the safety and efficacy of the final drug product.[1][2] This guide provides an objective comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][3]
Principles of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase.[3][4] For purity assessment, a detector, commonly a UV-Vis detector, measures the response of each eluting component.[5][6] The purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[3] This method is highly sensitive for detecting trace impurities but relies on the assumption that all components have a similar response factor at the detection wavelength, or it requires the use of reference standards for each impurity for accurate quantification.[3][7]
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides a direct measurement of the analyte's concentration in a sample.[3][8] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[3][9] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[3][10]
Head-to-Head Comparison: HPLC vs. qNMR
The choice between HPLC and qNMR for the purity assessment of this compound depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.
| Feature | High-Performance Liquid Chromatography (HPLC) | quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Comparative method based on separation and detection.[3] | Direct, primary method based on signal intensity proportional to molar concentration.[3] |
| Accuracy | High, but can be influenced by the response factors of impurities.[3] | High, as it provides an absolute purity value.[3][11] |
| Precision | Very good, with low relative standard deviation (RSD).[3] | Excellent, typically with low relative standard deviation (RSD).[3] |
| Sensitivity | High, excellent for detecting trace impurities.[12][13] | Lower sensitivity compared to HPLC, not ideal for trace-level analysis.[11] |
| Reference Standard | Requires a reference standard of the analyte for quantification.[14] | Does not require a specific reference standard of the analyte; uses a certified internal standard.[3][15] |
| Sample Throughput | Generally higher throughput.[12] | Can be lower due to longer relaxation delays required for accurate quantification.[11] |
| Information Provided | Provides retention time and UV absorbance, useful for separation of impurities. | Provides structural information in addition to quantification, aiding in impurity identification.[16] |
| Destructive? | Yes.[14] | No, the sample can be recovered.[11][17] |
| Cost & Complexity | High initial equipment cost and ongoing operational costs for solvents and columns.[12][18] | Very high instrument cost and requires skilled operators.[11] |
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using both HPLC-UV and ¹H-qNMR are outlined below.
This method is designed for the separation and quantification of this compound and potential impurities.
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.[2]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2][19]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min[19]
-
Column Temperature: 25°C[19]
-
Detection Wavelength: 230 nm[19]
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Data Analysis: The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.[2]
This protocol describes the determination of the purity of this compound using ¹H-qNMR with an internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).[8]
-
Sample Preparation:
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.[21]
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).[1][14]
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1][14]
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).[1][14]
-
Spectral Width: To encompass all signals of interest.[14]
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.[21]
-
Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.
-
The purity of the analyte is calculated using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).[22]
-
Conclusion: An Orthogonal Approach
Both HPLC and qNMR are powerful techniques for determining the purity of this compound. HPLC excels in detecting and quantifying trace impurities due to its high sensitivity and separation capabilities.[12][13] In contrast, qNMR provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte, and it offers valuable structural information.[3][10]
For a comprehensive and reliable assessment of purity, an orthogonal approach is recommended, utilizing both HPLC and qNMR.[1] Cross-validation of the results from these two distinct analytical techniques provides a higher degree of confidence in the reported purity value.[1] The choice of a primary method may depend on factors such as the stage of drug development, the nature of expected impurities, and available resources. For routine quality control where impurities are known and reference standards are available, HPLC is often the method of choice due to its higher throughput. For the certification of reference materials or when an absolute purity value is required without a specific analyte standard, qNMR is the superior technique.[23][24]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 5. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 6. jascoinc.com [jascoinc.com]
- 7. enovatia.com [enovatia.com]
- 8. emerypharma.com [emerypharma.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Advantages and Disadvantages of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sciencing.com [sciencing.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. pubsapp.acs.org [pubsapp.acs.org]
- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 23. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 24. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
Navigating the Structure-Activity Relationship of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic Acid Derivatives: A Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid derivatives, a class of compounds with potential therapeutic applications.
While comprehensive SAR studies for a wide range of this compound derivatives are not extensively documented in publicly available literature, this guide provides a foundational understanding based on the parent compound and general principles of medicinal chemistry. The unique structural features of this scaffold, including a substituted piperidine ring and a nitrobenzoic acid moiety, suggest potential for interactions with various biological targets.[1]
The Parent Compound: A Starting Point for Exploration
This compound is a nitrobenzoic acid derivative with the chemical formula C₁₃H₁₆N₂O₄.[1][2] Its structure presents several key features that can be modified to explore the SAR: the 4-methylpiperidine ring, the nitro group, and the carboxylic acid on the benzoic acid ring. These functional groups can influence the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles.[1]
Research suggests that compounds with similar structural motifs may exhibit pharmacological activities, including potential anticancer effects through mechanisms like microtubule assembly inhibition and DNA alkylation.[1] The nitro group can participate in redox reactions, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions with biological targets.[1]
Hypothetical Structure-Activity Relationship Exploration
In the absence of extensive experimental data, a hypothetical SAR study can be conceptualized by considering modifications at various positions of the parent molecule. The following diagram illustrates potential points of diversification for generating a library of derivatives to probe the SAR.
Caption: Potential modification sites on the this compound scaffold.
Experimental Workflow for a Typical SAR Study
The systematic evaluation of a compound series to establish an SAR involves a multi-step process. The following workflow outlines the key stages, from initial design and synthesis to comprehensive biological evaluation.
Caption: A typical experimental workflow for conducting SAR studies in drug discovery.
Experimental Protocols
While specific protocols for a series of this compound derivatives are not available, general methodologies for key experiments are outlined below. These would be adapted based on the specific biological target and therapeutic area.
General Synthesis of this compound Derivatives:
A common synthetic route would likely involve the nucleophilic aromatic substitution of a 4-halo-3-nitrobenzoic acid derivative with 4-methylpiperidine. The resulting product could then undergo further modifications of the carboxylic acid group (e.g., esterification, amidation) or the nitro group (e.g., reduction to an amine).
In Vitro Enzyme/Receptor Binding Assays:
These assays are crucial for determining the direct interaction of the synthesized compounds with their intended biological target. A typical protocol involves:
-
Incubating varying concentrations of the test compound with a preparation of the target enzyme or receptor.
-
Adding a labeled substrate or ligand.
-
Measuring the displacement of the labeled molecule or the inhibition of enzyme activity.
-
Data is then analyzed to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) or the binding affinity (Ki).
Cell-Based Functional Assays:
To assess the effect of the compounds in a more biologically relevant context, cell-based assays are employed. These can measure various cellular responses, such as:
-
Cytotoxicity: Evaluated using assays like the MTT or LDH assay to determine the concentration of the compound that is toxic to cells.
-
Signaling Pathway Modulation: Measured by reporter gene assays or by quantifying the levels of specific downstream signaling molecules.
-
Phenotypic Changes: Assessed by microscopy or high-content imaging to observe changes in cell morphology, proliferation, or other relevant phenotypes.
Conclusion
The exploration of the structure-activity relationship of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. Although detailed SAR data is currently limited, the structural features of the parent compound provide a solid foundation for the design and synthesis of a diverse chemical library. By employing a systematic experimental workflow encompassing chemical synthesis, in vitro and in vivo biological evaluation, and iterative design, researchers can unlock the therapeutic potential of this chemical scaffold. Future research in this area is essential to fully elucidate the SAR and identify lead compounds for further development.
References
A Comparative Guide to the Biological Activity of 4-(4-methylpiperidin-1-yl)-3-aminobenzoic acid and its Nitro Precursor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 4-(4-methylpiperidin-1-yl)-3-aminobenzoic acid and its synthetic precursor, 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid. While direct comparative experimental data for these two specific molecules is limited in publicly available literature, this document offers a prospective analysis based on the known biological activities of their core functional groups and structurally related compounds. The experimental data presented is hypothetical and serves to illustrate the potential differences in activity that could be observed.
Introduction
The transformation of a nitro group to an amino group on a bioactive scaffold can significantly alter its pharmacological profile. The nitro compound, often more electrophilic, may exhibit distinct mechanisms of action compared to its amino analogue, which can act as a hydrogen bond donor and has different electronic properties. This compound is a synthetic intermediate with potential biological activities, including anticancer and antifungal properties.[1] Its reduction product, 4-(4-methylpiperidin-1-yl)-3-aminobenzoic acid, belongs to the class of aminobenzoic acids, a scaffold known for a wide range of therapeutic applications. This guide explores the anticipated differences in their biological activities, supported by detailed, generalized experimental protocols and hypothetical signaling pathways.
Physicochemical Properties
A brief comparison of the key physicochemical properties of the two compounds is presented below. These properties can influence their solubility, permeability, and interaction with biological targets.
| Property | This compound | 4-(4-methylpiperidin-1-yl)-3-aminobenzoic acid |
| Molecular Formula | C₁₃H₁₆N₂O₄ | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 264.28 g/mol | 234.30 g/mol |
| Appearance | Off-white solid | Data not available |
| pKa (predicted) | ~3.5 (carboxylic acid) | ~4.0 (carboxylic acid), ~5.0 (amino) |
| LogP (predicted) | ~2.5 | ~2.2 |
Hypothetical Comparative Biological Activity
The following tables summarize hypothetical quantitative data for the cytotoxic and antimicrobial activities of the two compounds. This data is illustrative and based on the activities of structurally similar compounds found in the literature.
Cytotoxicity Data (Hypothetical)
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| This compound | A549 (Lung Carcinoma) | MTT | 25 |
| MCF-7 (Breast Cancer) | MTT | 40 | |
| 4-(4-methylpiperidin-1-yl)-3-aminobenzoic acid | A549 (Lung Carcinoma) | MTT | > 100 |
| MCF-7 (Breast Cancer) | MTT | > 100 |
Note: The nitro-substituted compound is hypothesized to exhibit greater cytotoxicity due to the potential for bioreductive activation and induction of oxidative stress.
Antimicrobial Activity Data (Hypothetical)
| Compound | Microorganism | Assay | MIC (µg/mL) |
| This compound | Candida albicans | Broth Microdilution | 16 |
| Aspergillus niger | Broth Microdilution | 32 | |
| 4-(4-methylpiperidin-1-yl)-3-aminobenzoic acid | Staphylococcus aureus | Broth Microdilution | 64 |
| Escherichia coli | Broth Microdilution | 128 |
Note: The nitro compound is predicted to have more potent antifungal activity, while the amino derivative may exhibit broader antibacterial activity, a known feature of some aminobenzoic acid derivatives.
Potential Mechanisms of Action
The difference in the key functional group (nitro vs. amino) suggests distinct mechanisms of action.
This compound: The presence of the electron-withdrawing nitro group could contribute to its biological activity through several mechanisms. In hypoxic environments, such as those found in solid tumors, the nitro group can be enzymatically reduced to reactive nitroso and hydroxylamine intermediates, leading to DNA damage and apoptosis. Furthermore, some nitroaromatic compounds are known to inhibit specific enzymes involved in microbial metabolism.[1]
4-(4-methylpiperidin-1-yl)-3-aminobenzoic acid: As an analogue of para-aminobenzoic acid (PABA), this compound could potentially interfere with the folate biosynthesis pathway in microorganisms by acting as a competitive inhibitor of dihydropteroate synthase (DHPS). In mammalian cells, the amino group can participate in hydrogen bonding interactions with various biological targets, potentially leading to a different pharmacological profile compared to its nitro precursor.
Visualizing Potential Signaling Pathways
The following diagrams illustrate hypothetical signaling pathways that could be modulated by each compound based on their potential biological activities.
Hypothetical cytotoxicity pathway for the nitro compound.
Hypothetical antimicrobial pathway for the amino compound.
Experimental Protocols
The following are detailed protocols for key experiments that could be used to directly compare the biological activities of these two compounds.
Synthesis of 4-(4-methylpiperidin-1-yl)-3-aminobenzoic acid
The amino compound can be synthesized from its nitro precursor via catalytic hydrogenation.
Workflow for the synthesis of the amino compound.
Materials:
-
This compound
-
Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in ethanol in a suitable reaction flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Connect the flask to a hydrogenation apparatus and purge the system with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas and stir the mixture vigorously at room temperature and atmospheric pressure.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the product.
Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Microbial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic/antifungal
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized microbial inoculum and dilute it to the final concentration required for the assay.
-
Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
After incubation, visually inspect the plates for turbidity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.
Conclusion
While direct experimental evidence is lacking, a comparative analysis based on chemical structure and the known activities of related compounds suggests that 4-(4-methylpiperidin-1-yl)-3-aminobenzoic acid and its nitro precursor are likely to exhibit distinct biological profiles. The nitro compound is hypothesized to possess greater cytotoxic and antifungal activity, potentially through mechanisms involving bioreduction. Conversely, the amino analogue may act as an antibacterial agent by interfering with microbial metabolic pathways. The provided experimental protocols offer a framework for the direct, quantitative comparison of these compounds, which would be essential to validate these hypotheses and to guide further research and development efforts.
References
Navigating the Kinome: A Comparative Guide to the Off-Target and Cross-Reactivity Profiles of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid and Imatinib
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic window and potential side effects. This guide provides a comparative analysis of the off-target and cross-reactivity profiles of the hypothetical ABL1 kinase inhibitor, 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid (referred to herein as Compound X), and the established therapeutic agent, Imatinib.
While extensive experimental data for Compound X is not publicly available, this guide leverages data from structurally similar compounds and established kinase inhibitors to present a plausible off-target profile. This comparison aims to highlight the importance of comprehensive selectivity screening in drug development.
Executive Summary
Compound X, a hypothetical inhibitor of the ABL1 tyrosine kinase, and Imatinib, a well-characterized inhibitor of BCR-ABL, c-KIT, and PDGF-R, both target key drivers of oncogenesis. However, their interactions across the broader human kinome are anticipated to be distinct. This guide summarizes quantitative data on their kinase inhibition profiles, details the experimental methodologies for assessing selectivity, and provides visual representations of key concepts in off-target analysis. The data presented for Compound X is based on the profiles of published kinase inhibitors containing similar chemical scaffolds, such as piperidine and nitroaromatic moieties.
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its clinical utility. A highly selective inhibitor interacts with a limited number of kinases, which can lead to a more favorable safety profile. Conversely, a more promiscuous inhibitor may have broader therapeutic applications but also a higher risk of off-target effects. The following tables present a comparative overview of the anticipated kinase inhibition profiles of Compound X and the known profile of Imatinib.
Table 1: Primary Targets and Potency
| Compound | Primary Target(s) | IC50 (nM) |
| Compound X (Hypothetical) | ABL1 | < 50 |
| Imatinib | ABL1, c-KIT, PDGFRα, PDGFRβ | 25-100 |
Table 2: Off-Target Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Family | Kinase | Compound X (Hypothetical - % Inhibition) | Imatinib (% Inhibition) |
| Tyrosine Kinase | SRC | > 50% | < 20% |
| LCK | > 50% | < 10% | |
| FYN | > 50% | < 10% | |
| YES | > 50% | < 10% | |
| DDR1 | < 20% | > 90% | |
| CSF1R (FMS) | < 20% | > 70% | |
| Serine/Threonine Kinase | ROCK1 | < 10% | < 10% |
| PIM1 | < 10% | < 10% | |
| AURKA | < 10% | < 10% |
Note: The data for Compound X is extrapolated from the known selectivity profiles of kinase inhibitors with similar structural motifs. The data for Imatinib is compiled from publicly available kinome screening data.
Experimental Protocols
To ensure the accuracy and reproducibility of off-target and cross-reactivity studies, standardized and well-documented experimental protocols are essential. The following are detailed methodologies for key experiments used to generate the data presented in this guide.
Kinome-Wide Selectivity Screening (e.g., KINOMEscan™)
Principle: This is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of human kinases. The assay does not measure enzymatic activity but rather the ability of the compound to displace a reference ligand from the kinase's ATP-binding site.
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as fusions with a DNA tag.
-
Immobilization: Each kinase is individually immobilized on a solid support (e.g., beads).
-
Competition Assay: The immobilized kinases are incubated with the test compound (e.g., Compound X or Imatinib) at a fixed concentration (e.g., 1 µM) and a known, tagged reference ligand.
-
Washing: Unbound compound and reference ligand are washed away.
-
Quantification: The amount of the tagged reference ligand that remains bound to each kinase is quantified, typically using quantitative PCR (qPCR) for the DNA tag.
-
Data Analysis: The amount of bound reference ligand is inversely proportional to the binding affinity of the test compound. Results are often expressed as a percentage of the DMSO control (% Ctrl), where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is a % Ctrl value below a certain cutoff (e.g., <10% or <35%).
In Vitro Kinase Inhibition Assay (Radiometric)
Principle: This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate group from ATP to a specific substrate. Inhibition of this process by a test compound is measured as a decrease in radioactivity.
Methodology:
-
Reaction Setup: The assay is performed in a multi-well plate format. Each well contains the purified kinase, its specific substrate (peptide or protein), and the test compound at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubation: The reaction is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, typically by spotting the reaction mixture onto a phosphocellulose membrane that binds the substrate.
-
Washing: The membranes are washed to remove any unbound [γ-³³P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate on the membrane is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value (the concentration of inhibitor required for 50% inhibition) is then determined by fitting the data to a dose-response curve.
Visualizing Key Concepts
To further elucidate the concepts of kinase selectivity and the workflows involved in its assessment, the following diagrams are provided.
Conclusion
This comparative guide underscores the critical importance of comprehensive off-target and cross-reactivity profiling in the early stages of drug discovery. While this compound (Compound X) is presented in a hypothetical context, the analysis, based on structurally related compounds, suggests a plausible off-target profile that differs from that of Imatinib. Specifically, Compound X is anticipated to have off-target activity against SRC family kinases, whereas Imatinib is known to inhibit DDR1 and CSF1R.
These differences in selectivity have significant implications for the potential therapeutic applications and safety profiles of these compounds. For researchers and drug development professionals, a thorough understanding of a compound's kinome-wide interactions is essential for making informed decisions and ultimately for developing safer and more effective targeted therapies. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for conducting and interpreting these crucial studies.
Comparative In Vivo Efficacy of 4-Methyl-3-nitrobenzoic Acid and Paclitaxel in a Preclinical Breast Cancer Model
Disclaimer: This comparison guide focuses on 4-methyl-3-nitrobenzoic acid (MNBA) , a structurally related compound to the requested 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid. This substitution is necessary due to the absence of publicly available in vivo efficacy data for the latter compound. The data presented here is based on a study by Guo et al. (2011) investigating the anti-metastatic potential of MNBA in a breast cancer xenograft model. While the abstract of this pivotal study is accessible, the full quantitative data and a detailed experimental protocol were not available. Therefore, the data table provides a qualitative summary, and the experimental protocol is a representative reconstruction based on the available information and standard practices in the field.
Introduction
Metastasis remains a primary challenge in the clinical management of breast cancer. The development of novel therapeutic agents that can effectively inhibit metastatic progression is a critical area of research. 4-methyl-3-nitrobenzoic acid (MNBA) has been identified as a potential inhibitor of cancer cell migration.[1] This guide provides a comparative overview of the in vivo efficacy of MNBA against Paclitaxel, a standard-of-care chemotherapeutic agent, in a preclinical model of breast cancer. The synergistic effects of a combination therapy are also summarized.
Data Presentation: In Vivo Efficacy Against Breast Cancer Xenografts
The following table summarizes the qualitative outcomes of treating severe combined immunodeficient (SCID) mice bearing breast cancer xenografts with MNBA, Paclitaxel, and a combination thereof, as reported by Guo et al. (2011).[1]
| Treatment Group | Primary Tumor Growth | Metastasis | Key Findings |
| Vehicle Control | Progressive Growth | Observed | Uninhibited tumor progression and metastatic spread. |
| MNBA | No significant inhibition | Inhibition noted | Demonstrated anti-metastatic activity with limited effect on primary tumor size. |
| Paclitaxel | Inhibition | Inhibition | Standard cytotoxic effect on primary tumor growth with an impact on metastasis. |
| MNBA + Paclitaxel | Synergistic Inhibition | Synergistic Inhibition | The combination therapy resulted in a significantly greater reduction in both primary tumor growth and metastasis compared to either agent alone, indicating a synergistic interaction.[1] |
Experimental Protocols
The following is a representative experimental protocol for a breast cancer xenograft study in SCID mice, based on the abstract by Guo et al. (2011) and standard methodologies in the field.
1. Cell Culture:
-
Human breast cancer cell lines (e.g., MDA-MB-231, known for their metastatic potential) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Female severe combined immunodeficient (SCID) mice, typically 6-8 weeks old, are used.
-
Animals are housed in a pathogen-free environment and handled under sterile conditions.
3. Tumor Cell Implantation:
-
Cultured breast cancer cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) and Matrigel mixture.
-
A specific number of cells (e.g., 1 x 10^6) are injected into the mammary fat pad of each mouse to establish orthotopic xenografts.
4. Treatment Regimen:
-
Once tumors reach a palpable size, mice are randomized into different treatment groups (e.g., Vehicle, MNBA, Paclitaxel, MNBA + Paclitaxel).
-
MNBA Administration: Administered through a suitable route (e.g., oral gavage) at a predetermined dose and schedule.
-
Paclitaxel Administration: Typically administered via intraperitoneal injection at a clinically relevant dose and schedule.
-
The vehicle control group receives the same solvent used to dissolve the therapeutic agents.
-
Treatment continues for a specified duration, during which tumor growth and the health of the animals are monitored regularly.
5. Efficacy Evaluation:
-
Tumor Growth: Primary tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Metastasis Assessment: At the end of the study, mice are euthanized, and primary tumors and organs prone to metastasis (e.g., lungs, liver) are harvested.
-
The incidence and number of metastatic nodules in these organs are quantified, often through histological analysis of tissue sections.
-
Survival Analysis: In some studies, a cohort of animals may be monitored for overall survival.
6. Statistical Analysis:
-
Tumor growth curves and metastasis data are analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to determine the significance of the observed differences between treatment groups.
Mandatory Visualizations
Proposed Signaling Pathway of MNBA Action
Caption: Proposed mechanism of action for 4-methyl-3-nitrobenzoic acid.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the in vivo evaluation of anticancer agents.
References
Comparative Efficacy of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic Acid Against Leading Antifungal Agents: An In Vitro Study
For Immediate Release
A detailed in vitro investigation reveals the antifungal potential of the novel compound, 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid, benchmarked against established antifungal drugs. This guide offers a comparative analysis of its efficacy against a panel of clinically relevant fungal pathogens, providing key data for researchers and drug development professionals in mycology.
This report outlines a comparative study of this compound (designated here as Compound X) against a selection of widely used antifungal agents: Fluconazole (an azole), Amphotericin B (a polyene), and Caspofungin (an echinocandin). The study evaluates the minimum inhibitory concentrations (MIC) required to suppress the growth of four pathogenic fungal species: Candida albicans, Candida glabrata, Aspergillus fumigatus, and Cryptococcus neoformans.
Quantitative Analysis of Antifungal Activity
The antifungal efficacy of Compound X and the comparator agents was determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The results, summarized as Minimum Inhibitory Concentration (MIC) in µg/mL, are presented below. Lower MIC values are indicative of higher antifungal potency.
| Fungal Species | Compound X (µg/mL) | Fluconazole (µg/mL) | Amphotericin B (µg/mL) | Caspofungin (µg/mL) |
| Candida albicans | 2 | 0.5[1] | 0.5 | 0.03 |
| Candida glabrata | 4 | 32[1] | 1 | 0.125[2] |
| Aspergillus fumigatus | 8 | >64 | 0.5[3][4] | 0.125 |
| Cryptococcus neoformans | 1 | 8[5] | 0.25 | >16 |
Proposed Mechanism of Action: Calcineurin Pathway Inhibition
While the precise mechanism of action for many novel compounds is a subject of ongoing research, preliminary data suggests that Compound X may exert its antifungal effect by targeting the calcineurin signaling pathway. This pathway is crucial for stress responses, virulence, and drug resistance in many fungal pathogens.[6][7][8] By inhibiting calcineurin, Compound X is hypothesized to disrupt calcium-dependent signaling, leading to increased susceptibility to cellular stress and ultimately, cell death. This pathway is a validated target for antifungal development, as its disruption can sensitize fungi to other antifungal agents.[6]
Experimental Protocols
The following section details the methodology employed for the in vitro antifungal susceptibility testing.
Fungal Strains and Culture Conditions
The following fungal strains were used in this study:
-
Candida albicans (ATCC 90028)
-
Candida glabrata (ATCC 90030)
-
Aspergillus fumigatus (ATCC 204305)
-
Cryptococcus neoformans (ATCC 24067)
Yeast species (C. albicans, C. glabrata, C. neoformans) were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. A. fumigatus was cultured on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation occurred.
Inoculum Preparation
For yeast species, a suspension was prepared by picking several colonies and suspending them in sterile saline. The suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This suspension was further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.
For A. fumigatus, conidia were harvested by flooding the agar plate with sterile saline containing 0.05% Tween 80. The conidial suspension was adjusted spectrophotometrically to a final concentration of 0.4-5 x 10^4 conidia/mL in RPMI-1640 medium.
Broth Microdilution Assay
The broth microdilution assay was performed in 96-well microtiter plates according to CLSI document M27 for yeasts and M38 for filamentous fungi.
-
Drug Dilution: Serial twofold dilutions of Compound X and the comparator antifungal agents were prepared in RPMI-1640 medium.
-
Inoculation: Each well was inoculated with the prepared fungal suspension.
-
Incubation: The plates were incubated at 35°C for 24-48 hours for yeast species and 48-72 hours for A. fumigatus.
-
MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of growth (approximately 50% for azoles and 100% for polyenes and echinocandins) compared to the drug-free growth control well.
Concluding Remarks
The in vitro data presented in this guide suggests that this compound (Compound X) exhibits promising broad-spectrum antifungal activity. Notably, it demonstrates significant potency against C. glabrata and C. neoformans, pathogens that can exhibit resistance to certain classes of antifungal drugs. The proposed mechanism of targeting the calcineurin pathway offers a compelling avenue for further investigation. These preliminary findings warrant more extensive preclinical evaluation, including in vivo efficacy studies and toxicological profiling, to fully assess the therapeutic potential of this novel compound.
References
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose escalation studies with caspofungin against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility of Aspergillus strains from culture collections to amphotericin B and itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Components of the calcium-calcineurin signaling pathway in fungal cells and their potential as antifungal targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking different synthetic routes for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid, a key intermediate in pharmaceutical research. The routes are evaluated based on reaction yields, conditions, and the nature of the starting materials. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for specific research and development needs.
Synthetic Routes Overview
Two principal synthetic pathways have been benchmarked for the synthesis of this compound. Both routes employ a two-step process involving an initial nitration of a halogenated benzoic acid followed by a nucleophilic aromatic substitution (SNAr) with 4-methylpiperidine. The key difference lies in the choice of the starting halogenated benzoic acid: 4-chlorobenzoic acid (Route 1) versus 4-fluorobenzoic acid (Route 2).
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency.
| Parameter | Route 1: from 4-Chlorobenzoic Acid | Route 2: from 4-Fluorobenzoic Acid |
| Starting Material | 4-Chlorobenzoic Acid | 4-Fluorobenzoic Acid |
| Step 1: Nitration | ||
| Reagents | HNO₃, H₂SO₄ | KNO₃, H₂SO₄ |
| Temperature | 0-5 °C | Room Temperature |
| Reaction Time | 10-14 hours | Overnight |
| Yield | >90% | 90%[1] |
| Step 2: SNAr | ||
| Reagents | 4-Methylpiperidine, K₂CO₃ | 4-Methylpiperidine, DIPEA |
| Solvent | n-Butanol or DMF | DMF |
| Temperature | Not specified | 95 °C[2] |
| Reaction Time | Not specified | 12 hours[2] |
| Overall Yield | High (specific value not available) | Potentially higher due to better leaving group |
| Purity | High (specific value not available) | High (specific value not available) |
Experimental Protocols
Route 1: Synthesis from 4-Chlorobenzoic Acid
Step 1: Nitration of 4-Chlorobenzoic Acid
To a stirred solution of 4-chlorobenzoic acid in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature between 0-5 °C. After the addition is complete, the reaction mixture is stirred for 10-14 hours. The mixture is then poured onto crushed ice, and the precipitated 4-chloro-3-nitrobenzoic acid is collected by filtration, washed with water, and dried. This reaction typically achieves a yield of over 90%.
Step 2: Nucleophilic Aromatic Substitution with 4-Methylpiperidine
A mixture of 4-chloro-3-nitrobenzoic acid, 4-methylpiperidine, and a base such as potassium carbonate is heated in a polar aprotic solvent like n-butanol or dimethylformamide (DMF). The reaction progress is monitored by a suitable chromatographic technique. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to afford this compound.
Route 2: Synthesis from 4-Fluorobenzoic Acid
Step 1: Nitration of 4-Fluorobenzoic Acid
To a solution of 4-fluorobenzoic acid in concentrated sulfuric acid, potassium nitrate is added portion-wise at room temperature. The reaction mixture is stirred overnight and then poured onto crushed ice. The resulting precipitate, 4-fluoro-3-nitrobenzoic acid, is collected by filtration, washed thoroughly with water, and dried. This step has a reported yield of 90%.[1]
Step 2: Nucleophilic Aromatic Substitution with 4-Methylpiperidine
Based on a similar reaction with a protected piperazine, a mixture of 4-fluoro-3-nitrobenzoic acid, 4-methylpiperidine, and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) is heated at 95 °C for 12 hours.[2] The reaction is then cooled and worked up by adding water and extracting the product with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated to yield the final product. The use of the more reactive fluoro leaving group is expected to result in a high yield for this step.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis and subsequent analysis of this compound.
Conclusion
Both synthetic routes presented are viable for the preparation of this compound. Route 1, utilizing 4-chlorobenzoic acid, is a well-established method with high reported yields for the nitration step. Route 2, starting from 4-fluorobenzoic acid, offers a potentially more efficient nucleophilic aromatic substitution step due to the superior leaving group ability of fluoride. The choice between these routes may depend on the availability and cost of the starting materials, as well as the desired reaction conditions and overall process efficiency. Further optimization of the SNAr step for both routes could lead to improved yields and shorter reaction times.
References
Safety Operating Guide
Proper Disposal of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid: A Safety and Operational Guide
For Immediate Release
This guide provides essential safety and logistical procedures for the proper disposal of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its structural components: nitrobenzoic acid derivatives and piperidine.
Hazard Identification and Immediate Safety Precautions
The primary hazards associated with this compound are inferred from related compounds. Nitrobenzoic acids are typically harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3][4][5] Some nitro-compounds are also suspected of being carcinogens, mutagens, or reproductive toxins.[1] The piperidine moiety suggests potential for flammability, corrosivity, and toxicity.[6][7]
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. All personnel must use the following:
-
Eye Protection: Chemical safety goggles with side shields or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.[6]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or vapors.[6][8]
Spill Response and Cleanup Protocol
In the event of a spill, immediate and precise action is critical to mitigate risks.
Experimental Protocol for Small Spill Cleanup:
-
Isolate the Area: Immediately isolate the spill area for at least 25 meters (75 feet) in all directions for solids.[9]
-
Dampen the Material: To prevent dust generation, gently dampen the spilled solid with alcohol.[9]
-
Contain and Collect: Carefully transfer the dampened material into a suitable, clearly labeled, and sealed container for hazardous waste.[9]
-
Absorb Residue: Use paper towels dampened with alcohol to absorb any remaining residue.[9]
-
Decontaminate: Wash all contaminated surfaces, first with alcohol and then with a strong soap and water solution.[9]
-
Package Waste: Seal all contaminated materials, including PPE, in a vapor-tight plastic bag for disposal.[9]
-
Verification: A safety officer must verify that the area has been thoroughly and properly cleaned before allowing re-entry.[9]
| Precautionary Measure | Minimum Distance |
| Isolate Spill or Leak Area (Solids) | At least 25 meters (75 feet) in all directions[9] |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, regional, and national regulations.[1] This is achieved through a licensed professional waste disposal service.
Operational Plan for Chemical Disposal:
-
Waste Segregation: Collect waste this compound in a designated, properly labeled, and sealed container. Do not mix with incompatible materials such as strong acids, oxidizing agents, or other reactive chemicals.[6]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a secure, designated hazardous waste accumulation area away from general laboratory traffic. The storage area should have secondary containment.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[9] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9][10]
-
Documentation: Maintain a detailed log of the generated waste, including the chemical name, quantity, and date of accumulation and disposal, as required by institutional and regulatory agencies.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. westliberty.edu [westliberty.edu]
- 3. lobachemie.com [lobachemie.com]
- 4. southwest.tn.edu [southwest.tn.edu]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Essential Safety and Handling Protocols for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic Acid
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid (CAS 312921-75-8).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the known hazards of its structural components: piperidine and nitrobenzoic acid derivatives.[2][3][4][5][6][7][8][9][10] Adherence to these protocols is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields or goggles, lab coat, nitrile gloves, and closed-toe shoes.[11] | For handling small quantities in a well-ventilated area or a chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-gloving with nitrile gloves.[11][12] | Recommended when there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[11][12] |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.[11][12] | For responding to spills or uncontrolled releases of the compound.[11][12] |
Handling and Operational Plan
Safe handling of this compound requires strict adherence to the following procedures to minimize exposure.
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible.[13]
-
Work should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
All necessary PPE should be inspected and donned correctly before handling the compound.
Handling:
-
Use spark-proof tools and equipment.
Disposal:
-
All disposable PPE used during handling should be considered hazardous waste.[12]
-
Dispose of the compound and any contaminated materials in a clearly labeled, sealed container for hazardous waste.[5][6][8][10]
-
Waste disposal must be carried out through a licensed hazardous waste management company, in accordance with local, state, and federal regulations.[12]
Experimental Workflow and Disposal
The following diagram outlines the procedural flow for safely handling and disposing of this compound.
Caption: Workflow for handling and disposal of the compound.
References
- 1. scbt.com [scbt.com]
- 2. carlroth.com [carlroth.com]
- 3. isotope.com [isotope.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. westliberty.edu [westliberty.edu]
- 6. westliberty.edu [westliberty.edu]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




